GSK2636771 methyl
Description
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Properties
Molecular Formula |
C23H24F3N3O3 |
|---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
methyl 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-ylbenzimidazole-4-carboxylate |
InChI |
InChI=1S/C23H24F3N3O3/c1-14-16(5-4-6-19(14)23(24,25)26)13-29-15(2)27-21-18(22(30)31-3)11-17(12-20(21)29)28-7-9-32-10-8-28/h4-6,11-12H,7-10,13H2,1-3H3 |
InChI Key |
MUCIJRUEFHGVSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)CN2C(=NC3=C(C=C(C=C32)N4CCOCC4)C(=O)OC)C |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of GSK2636771 in PTEN-Deficient Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent driver of tumorigenesis in a multitude of human cancers. A key negative regulator of this pathway is the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). Loss of PTEN function, a common event in many cancers, leads to hyperactivation of the PI3K/AKT pathway, promoting uncontrolled cell growth and survival.[1][2]
GSK2636771 is a potent and highly selective, orally bioavailable inhibitor of the p110β isoform of PI3K (PI3Kβ).[3][4][5] Preclinical and clinical studies have demonstrated that cancer cells with deficient PTEN expression are particularly dependent on the PI3Kβ isoform for their growth and survival, creating a synthetic lethal relationship that can be exploited therapeutically.[6] This document provides a comprehensive technical overview of the mechanism of action of GSK2636771 in PTEN-deficient cells, including its effects on downstream signaling, quantitative data on its activity, and detailed experimental protocols.
Core Mechanism of Action
In cells with functional PTEN, the activity of PI3K is tightly controlled. PTEN dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), the product of PI3K, thereby terminating the downstream signaling cascade. However, in PTEN-deficient cells, the absence of this crucial phosphatase leads to an accumulation of PIP3 at the cell membrane. This sustained PIP3 signaling results in the constitutive activation of AKT and its downstream effectors, such as mammalian target of rapamycin (mTOR) and ribosomal protein S6 kinase (S6K), which in turn drive cell proliferation and survival.[2]
GSK2636771 acts as an ATP-competitive inhibitor of the p110β catalytic subunit of PI3K.[4] By specifically blocking the kinase activity of PI3Kβ, GSK2636771 prevents the phosphorylation of PIP2 to PIP3. This leads to a reduction in PIP3 levels, thereby inhibiting the activation of AKT and its downstream signaling cascade.[1][3] The selective inhibition of PI3Kβ in PTEN-deficient cells effectively shuts down the hyperactive signaling pathway that these cells rely on for their survival, leading to cell growth inhibition and apoptosis.[1][3][6]
Caption: PI3K/AKT signaling in PTEN-deficient cells and the inhibitory action of GSK2636771.
Data Presentation
In Vitro Efficacy of GSK2636771
The following table summarizes the in vitro potency of GSK2636771 in various PTEN-deficient and PTEN wild-type cancer cell lines. The IC50 values represent the concentration of the drug required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | PTEN Status | GSK2636771 IC50 (nM) | Reference |
| PC3 | Prostate | Deficient | 23 | [1] |
| LNCaP | Prostate | Deficient | 178 | [1] |
| LNCaP C4-2 | Prostate | Deficient | 42 | [1] |
| BT549 | Breast | Deficient | Not specified | [1] |
| HCC70 | Breast | Deficient | Not specified | [1] |
| MDA-MB-415 | Breast | Deficient | 40 | [1] |
| Endometrial Cancer Cell Lines | Endometrial | Mutant | Resistant | [7] |
Note: "Not specified" indicates that the source confirms sensitivity but does not provide a specific IC50 value. Endometrial cancer cell lines with PTEN mutations showed resistance to single-agent GSK2636771 in one study.
Clinical Activity of GSK2636771
Clinical trials have evaluated the safety and efficacy of GSK2636771 in patients with advanced solid tumors, particularly those with PTEN deficiency.
| Trial Phase | Patient Population | Dosage | Key Outcomes | Reference |
| Phase I/II | Advanced solid tumors with PTEN deficiency | 25-500 mg once daily (RP2D: 400 mg) | Durable clinical benefit in 11 patients, including a partial response in a patient with CRPC and PIK3CB amplification. | [3] |
| Phase II (NCI-MATCH) | Advanced refractory solid tumors, lymphoma, or myeloma with PTEN mutation/deletion or loss of PTEN protein expression | 400 mg once daily | Modest single-agent activity; Stable disease in 32% of patients with PTEN mutation/deletion and 22% with PTEN protein loss. | [8] |
| Phase Ib/II | PTEN-deficient advanced gastric cancer (in combination with paclitaxel) | 200 mg once daily | Median PFS: 12.1 weeks; Median OS: 33.4 weeks; ORR: 17.9%. | [9] |
CRPC: Castration-Resistant Prostate Cancer; PIK3CB: Gene encoding the p110β subunit of PI3K; PFS: Progression-Free Survival; OS: Overall Survival; ORR: Objective Response Rate.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is a general guideline for assessing the effect of GSK2636771 on the viability of adherent cancer cell lines.
Materials:
-
PTEN-deficient and PTEN-proficient cancer cell lines
-
Complete cell culture medium
-
GSK2636771 (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of GSK2636771 in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours (or a desired time course) at 37°C in a 5% CO2 incubator.
-
MTT/MTS Addition:
-
For MTT assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization solution and mix thoroughly to dissolve the formazan crystals.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration to determine the IC50 value.
Western Blotting for PI3K Pathway Inhibition
This protocol outlines the procedure to detect changes in the phosphorylation status of key proteins in the PI3K/AKT pathway following treatment with GSK2636771.
Materials:
-
PTEN-deficient cancer cells
-
GSK2636771
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-S6 (Ser235/236), anti-total S6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and allow them to attach. Treat the cells with GSK2636771 at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control like β-actin to ensure equal protein loading.
Caption: A typical workflow for evaluating the in vitro effects of GSK2636771.
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay assesses the ability of cancer cells to grow in a semi-solid medium, a hallmark of malignant transformation, and the inhibitory effect of GSK2636771 on this process.
Materials:
-
PTEN-deficient cancer cells
-
GSK2636771
-
Complete cell culture medium
-
Agarose (low melting point)
-
6-well plates
Procedure:
-
Bottom Agar Layer: Prepare a 0.6% agarose solution in complete medium. Pipette 2 mL of this solution into each well of a 6-well plate and allow it to solidify at room temperature.
-
Cell Suspension Layer: Trypsinize and count the cells. Prepare a cell suspension in complete medium. Mix the cell suspension with a 0.4% agarose solution (kept at 37°C) to a final cell density of 5,000-10,000 cells per well and a final agarose concentration of 0.3%.
-
Plating Cells: Carefully layer 1 mL of the cell/agarose suspension on top of the solidified bottom agar layer.
-
Drug Treatment: After the top layer has solidified, add 100 µL of complete medium containing GSK2636771 at various concentrations (or vehicle control) on top of the agar.
-
Incubation and Feeding: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks. Feed the cells every 2-3 days by adding fresh medium with the drug.
-
Colony Staining and Counting: After the incubation period, stain the colonies with a solution of crystal violet. Count the number of colonies and measure their size using a microscope and imaging software.
-
Analysis: Compare the number and size of colonies in the drug-treated wells to the vehicle control to determine the inhibitory effect of GSK2636771 on anchorage-independent growth.
Conclusion
GSK2636771 is a selective PI3Kβ inhibitor that demonstrates significant anti-tumor activity in preclinical models and clinical trials of PTEN-deficient cancers. Its mechanism of action is centered on the specific inhibition of the p110β isoform of PI3K, which is a critical survival kinase in the absence of PTEN function. By disrupting the hyperactivated PI3K/AKT signaling cascade, GSK2636771 effectively induces cell growth arrest and apoptosis in these vulnerable cancer cells. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and exploit this targeted therapeutic strategy. Further research is ongoing to explore rational drug combinations and identify predictive biomarkers to optimize the clinical application of GSK2636771.[3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rsc.org [rsc.org]
- 3. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soft Agar Assays for Anchorage Independent Cell Growth | Cell Biolabs [cellbiolabs.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. PTEN mutant: Gene Variant Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 8. jrmds.in [jrmds.in]
- 9. A PTEN translational isoform has PTEN-like activity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GSK2636771 in the Inhibition of the PI3K/Akt/mTOR Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. GSK2636771 is a potent and selective inhibitor of the PI3Kβ (beta) isoform, which plays a crucial role in mediating signaling downstream of receptor tyrosine kinases, particularly in cancers with loss of the tumor suppressor phosphatase and tensin homolog (PTEN). This technical guide provides an in-depth overview of the mechanism of action of GSK2636771, its inhibitory effects on the PI3K/Akt/mTOR pathway, and detailed experimental protocols for its evaluation.
Introduction to the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and mTOR Complex 2 (mTORC2).
Activated Akt proceeds to phosphorylate a multitude of downstream substrates, leading to the activation of mTOR Complex 1 (mTORC1). Key downstream effectors of mTORC1 include the S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which are pivotal in promoting protein synthesis and cell growth.[1][2] Dysregulation of this pathway, often through mutations in PIK3CA (encoding the p110α subunit of PI3K) or loss of the tumor suppressor PTEN, which dephosphorylates PIP3, is a common event in many cancers.[3][4]
GSK2636771: A Selective PI3Kβ Inhibitor
GSK2636771 is an orally bioavailable small molecule that acts as an ATP-competitive inhibitor of the p110β catalytic subunit of PI3K.[5] Its selectivity for the β-isoform is a key characteristic, as this may offer a therapeutic window by minimizing off-target effects associated with pan-PI3K inhibitors.[6][7] The rationale for targeting PI3Kβ is particularly strong in tumors with PTEN deficiency, where the signaling is predominantly driven by this isoform.[6]
Mechanism of Action
GSK2636771 binds to the ATP-binding pocket of PI3Kβ, preventing the phosphorylation of PIP2 to PIP3. This blockade of the initial step in the signaling cascade leads to a downstream cascade of inhibitory effects. By reducing the levels of PIP3, GSK2636771 prevents the recruitment and activation of Akt. Consequently, the phosphorylation of Akt at key residues (Threonine 308 and Serine 473) is diminished. This inactivation of Akt prevents the subsequent activation of mTORC1 and its downstream effectors, ultimately leading to an inhibition of cell growth, proliferation, and survival in susceptible cancer cells.[5][8]
Quantitative Data on GSK2636771 Inhibition
The inhibitory potency and selectivity of GSK2636771 have been characterized through various biochemical and cellular assays.
Table 1: In Vitro Inhibitory Activity of GSK2636771 against PI3K Isoforms
| PI3K Isoform | IC50 (nM) | Ki (nM) | Selectivity vs. PI3Kβ |
| p110α | >4,680 | - | >900-fold |
| p110β | 5.2 | 0.89 | - |
| p110γ | >4,680 | - | >900-fold |
| p110δ | >52 | - | >10-fold |
Data sourced from biochemical assays.[5][7][8]
Table 2: Cellular Activity of GSK2636771 in PTEN-Deficient Cancer Cell Lines
| Cell Line | Cancer Type | PTEN Status | Assay Type | Endpoint | Value (nM) |
| PC-3 | Prostate Cancer | Null | Cell Viability | EC50 | 36 |
| HCC70 | Breast Cancer | Null | Cell Viability | EC50 | 72 |
| LNCaP | Prostate Cancer | Deficient | Akt Phosphorylation (S473) | EC50 | 178 |
| BT549 | Breast Cancer | Deficient | Cell Viability | - | - |
EC50 values represent the concentration of GSK2636771 required to inhibit the respective endpoint by 50%.[5]
Table 3: Clinical Activity of GSK2636771 in Patients with Advanced Solid Tumors (NCT01458067)
| Parameter | Value |
| Recommended Phase II Dose (RP2D) | 400 mg once daily |
| Partial Response (PR) | 1 patient (metastatic castration-resistant prostate cancer) |
| Stable Disease (SD) ≥ 6 months | 9 patients (14%) |
| Most Common Adverse Events | Diarrhea (48%), Nausea (40%), Vomiting (31%) |
This clinical trial focused on patients with PTEN-deficient tumors.[8][9]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of GSK2636771.
Biochemical Kinase Assay (PI3-Kinase HTRF™ Assay)
This assay is used to determine the in vitro inhibitory activity of GSK2636771 against different PI3K isoforms.
Materials:
-
Recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)
-
GSK2636771 (serially diluted)
-
PIP2 substrate
-
ATP
-
HTRF® KinEASE™-STK S1 peptide substrate
-
STK Antibody-Europium cryptate
-
Streptavidin-XL665
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM EGTA, 0.01% Tween-20, 10 mM MgCl2, 1 mM DTT)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of GSK2636771 in DMSO and then in assay buffer.
-
Add the PI3K enzyme, GSK2636771 or vehicle (DMSO), and PIP2 substrate to the microplate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the HTRF detection reagents (STK Antibody-Europium cryptate and Streptavidin-XL665) to detect the phosphorylated product.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of the emission signals and determine the IC50 values by fitting the data to a four-parameter logistic equation.[7][8]
Cell Viability Assay (alamarBlue® Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with GSK2636771.
Materials:
-
PTEN-deficient cancer cell lines (e.g., PC-3, HCC70)
-
Complete cell culture medium
-
GSK2636771 (serially diluted)
-
alamarBlue® reagent
-
96-well microplates
-
Spectrophotometer or fluorometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of GSK2636771 or vehicle control for 72 hours.
-
Add alamarBlue® reagent to each well (typically 10% of the culture volume).
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 570 nm and 600 nm or fluorescence at an excitation of 560 nm and an emission of 590 nm.
-
Calculate the percentage of alamarBlue® reduction, which is proportional to the number of viable cells.
-
Determine the EC50 values by plotting the percentage of viability against the log concentration of GSK2636771.[8]
Western Blotting for Akt Phosphorylation
This technique is used to assess the phosphorylation status of Akt and other downstream targets of the PI3K pathway.
Materials:
-
PTEN-deficient cancer cell lines
-
GSK2636771
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus (e.g., wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt, rabbit anti-phospho-S6K (Thr389), rabbit anti-total S6K)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with GSK2636771 at various concentrations and time points.
-
Lyse the cells on ice using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[10][11][12]
Visualizing the Impact of GSK2636771
Diagrams are essential for illustrating the complex signaling pathways and experimental workflows.
Caption: PI3K/Akt/mTOR pathway and the inhibitory action of GSK2636771.
Caption: Workflow for Western blot analysis of Akt phosphorylation.
Conclusion
GSK2636771 is a highly selective and potent inhibitor of the PI3Kβ isoform, demonstrating significant anti-proliferative activity, particularly in cancer cells with PTEN loss. Its mechanism of action, centered on the blockade of the PI3K/Akt/mTOR signaling pathway, has been well-characterized through a variety of in vitro and in vivo studies. The data presented in this guide underscore the therapeutic potential of targeting PI3Kβ with GSK2636771. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation into the role of PI3Kβ in cancer and the development of novel therapeutic strategies.
References
- 1. Therapeutic targeting of the mTOR-signalling pathway in cancer: benefits and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct Roles of mTOR Targets S6K1 and S6K2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. ascopubs.org [ascopubs.org]
- 10. AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
GSK2636771: A Technical Guide to its PI3K Isoform Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methyl selectivity profile of GSK2636771, a potent and orally bioavailable inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3K). This document outlines the quantitative selectivity, the experimental methodology used to determine this profile, and relevant signaling pathway information.
Core Data Presentation: PI3K Isoform Selectivity
GSK2636771 is a highly selective inhibitor of the PI3Kβ isoform. Its inhibitory activity has been quantified against the four Class I PI3K catalytic isoforms (p110α, p110β, p110δ, and p110γ). The compound demonstrates a significant preference for p110β, with substantially lower potency against other isoforms.
GSK2636771 is an adenosine triphosphate (ATP)-competitive inhibitor.[1][2] The selectivity of GSK2636771 for PI3Kβ was determined through biochemical activity assays.[1]
Table 1: GSK2636771 Inhibition of Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) | Selectivity vs. p110β | Apparent Ki (nM) |
| p110β | 5.2[1][3][4] | - | 0.89[1][2][4] |
| p110α | >4700 (>900-fold)[1][3][4] | >900-fold | Not Reported |
| p110δ | >52 (>10-fold)[1][3][4] | >10-fold | Not Reported |
| p110γ | >4700 (>900-fold)[1][3][4] | >900-fold | Not Reported |
Experimental Protocols: Biochemical Kinase Assay for PI3K Isoform Selectivity
The determination of the half-maximal inhibitory concentration (IC50) values for GSK2636771 against the different PI3K isoforms is performed using a biochemical kinase assay. While the specific proprietary details of the assay used for GSK2636771 are not publicly disclosed, a representative protocol based on common industry practices for ATP-competitive kinase inhibitors is described below. This type of assay measures the enzymatic activity of the purified kinase in the presence of varying concentrations of the inhibitor.
Objective: To determine the concentration of GSK2636771 required to inhibit 50% of the enzymatic activity of each PI3K isoform.
Materials:
-
Purified, recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ/p101)
-
GSK2636771, serially diluted
-
Kinase reaction buffer (e.g., HEPES, MgCl2, DTT)
-
Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)
-
ATP, including a radiolabeled tracer (e.g., [γ-³²P]ATP) or a system for non-radioactive detection (e.g., ADP-Glo™)
-
Phosphocellulose filter plates or other capture membranes
-
Stop solution (e.g., HCl or EDTA)
-
Scintillation counter or luminescence plate reader
Procedure:
-
Enzyme and Substrate Preparation: The PI3K enzyme and the lipid substrate (PIP2) are prepared in the kinase reaction buffer.
-
Inhibitor Incubation: The PI3K enzyme is pre-incubated with serially diluted concentrations of GSK2636771 for a defined period to allow for inhibitor binding.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of the ATP mixture (containing the tracer). The reaction is allowed to proceed for a set time at a controlled temperature (e.g., room temperature or 30°C).
-
Termination of Reaction: The reaction is stopped by the addition of a stop solution.
-
Detection of Product:
-
Radiometric Detection: The reaction mixture is transferred to a phosphocellulose filter plate. The negatively charged phosphorylated product (PIP3) binds to the filter, while the unreacted [γ-³²P]ATP is washed away. The amount of radioactivity on the filter, corresponding to the kinase activity, is measured using a scintillation counter.
-
Luminescent Detection (e.g., ADP-Glo™ Assay): This method measures the amount of ADP produced in the kinase reaction. After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent is then added to convert the ADP to ATP, which is subsequently used in a luciferase reaction to generate a luminescent signal. The intensity of the light is proportional to the kinase activity.
-
-
Data Analysis: The measured signal (radioactivity or luminescence) is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value for each PI3K isoform.
Mandatory Visualizations
PI3K Signaling Pathway
The PI3K pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. The four Class I PI3K isoforms have distinct roles in mediating signals from different upstream receptors.
Caption: Simplified PI3K signaling pathway highlighting isoform-specific activation and the inhibitory action of GSK2636771 on p110β.
Experimental Workflow for Determining PI3K Isoform Selectivity
The following diagram illustrates the general workflow for assessing the selectivity of a compound like GSK2636771 against the panel of PI3K isoforms.
Caption: A generalized workflow for determining the IC50 and selectivity profile of a PI3K inhibitor.
References
Preclinical Profile of GSK2636771 in Prostate Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies of GSK2636771, a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ), with a specific focus on its activity in prostate cancer models. The information presented herein is intended to offer a comprehensive resource for researchers and professionals in the field of oncology and drug development.
Introduction
The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Aberrant activation of this pathway, frequently driven by the loss of the tumor suppressor phosphatase and tensin homolog (PTEN), is a common feature in many cancers, including prostate cancer.[1][3] GSK2636771 is an orally bioavailable, ATP-competitive inhibitor of PI3Kβ, an isoform that plays a crucial role in driving PI3K pathway activation in PTEN-deficient tumors.[1][3] Preclinical evidence suggests that the selective inhibition of PI3Kβ by GSK2636771 may offer a therapeutic advantage in prostate cancers characterized by PTEN loss, while potentially minimizing toxicities associated with broader PI3K inhibition.[1][3]
Mechanism of Action and Selectivity
GSK2636771 demonstrates high potency and selectivity for the p110β catalytic subunit of PI3K. In biochemical assays, it exhibits a half-maximal inhibitory concentration (IC50) of 5.2 nmol/L against p110β.[4][5][6] The selectivity of GSK2636771 is a key attribute, with over 900-fold greater potency for PI3Kβ compared to the p110α and p110γ isoforms, and more than 10-fold selectivity over the p110δ isoform.[4][5] This selectivity is hypothesized to reduce the on- and off-target effects often seen with pan-PI3K inhibitors.[2]
Signaling Pathway
GSK2636771 exerts its anti-tumor effects by inhibiting the PI3K/Akt/mTOR signaling cascade. In PTEN-deficient prostate cancer cells, the loss of PTEN's phosphatase activity leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates PI3Kβ. Activated PI3Kβ phosphorylates and activates downstream effectors, most notably Akt. Phosphorylated Akt (p-Akt) then modulates a variety of substrates that promote cell survival and proliferation. By selectively inhibiting PI3Kβ, GSK2636771 effectively blocks this signaling cascade, leading to decreased Akt phosphorylation and inhibition of downstream signaling.
References
An In-depth Technical Guide to GSK2636771: Mechanism of Action and Induction of Tumor Cell Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2636771 is a potent, orally bioavailable, and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform. The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in a multitude of human cancers. GSK2636771 exerts its anti-tumor effects primarily by inhibiting PI3Kβ, which is particularly crucial for the survival of cancer cells with loss of the tumor suppressor phosphatase and tensin homolog (PTEN). This inhibition leads to a downstream cascade of events culminating in the induction of apoptosis. This technical guide provides a comprehensive overview of GSK2636771, focusing on its mechanism of action, its quantifiable effects on tumor cells, and detailed protocols for key experimental assays used to evaluate its pro-apoptotic activity.
Introduction to GSK2636771
GSK2636771 is an adenosine triphosphate (ATP)-competitive inhibitor of PI3Kβ.[1][2][3] It demonstrates high selectivity for the p110β isoform over other class I PI3K isoforms (p110α, p110γ, and p110δ).[1][3][4][5] The rationale for developing a PI3Kβ-selective inhibitor stems from the observation that tumors with PTEN deficiency exhibit a particular dependence on PI3Kβ signaling for their growth and survival.[2][3][6] By selectively targeting this isoform, GSK2636771 aims to achieve a therapeutic window, maximizing anti-tumor efficacy while minimizing the on-target toxicities associated with pan-PI3K inhibitors.[2][3] Preclinical and clinical studies have demonstrated that GSK2636771 effectively modulates the PI3K/AKT pathway and shows anti-tumor activity in PTEN-deficient cancer models and patients.[1][7]
Mechanism of Action: The PI3K/AKT Pathway and Apoptosis Induction
The PI3K/AKT/mTOR pathway is a central signaling cascade that promotes cell survival by inhibiting apoptosis.[8][9][10] In normal cells, its activation is tightly regulated. However, in many cancers, the pathway is constitutively active due to genetic alterations, such as mutations in PIK3CB (the gene encoding p110β) or loss of the tumor suppressor PTEN.[9][11][12]
The canonical PI3K/AKT signaling pathway proceeds as follows:
-
Activation: Growth factors bind to receptor tyrosine kinases (RTKs), leading to the recruitment and activation of PI3K.
-
PIP3 Production: Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[9]
-
AKT Recruitment and Activation: PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT (also known as Protein Kinase B) and PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation and full activation of AKT.[8]
-
Downstream Signaling: Activated AKT phosphorylates a wide array of downstream substrates to promote cell survival. Key anti-apoptotic mechanisms include:
-
Inhibition of Pro-Apoptotic Bcl-2 Family Proteins: AKT can phosphorylate and inactivate pro-apoptotic proteins like Bad and Bax, preventing them from inducing mitochondrial outer membrane permeabilization.[13]
-
Inhibition of GSK3β: AKT phosphorylates and inhibits Glycogen Synthase Kinase-3β (GSK3β).[1] GSK3 can promote apoptosis through the intrinsic mitochondrial pathway, so its inhibition by AKT is a pro-survival signal.[14][15]
-
Inhibition of Transcription Factors: AKT can inhibit pro-apoptotic transcription factors of the FoxO family, preventing the expression of genes required for cell death.[13]
-
GSK2636771-Mediated Apoptosis: GSK2636771 selectively binds to the ATP-binding pocket of PI3Kβ, inhibiting its kinase activity.[1] In PTEN-deficient tumors where PI3Kβ signaling is hyperactive, this inhibition has profound consequences:
-
Reduced PIP3 Levels: Inhibition of PI3Kβ blocks the conversion of PIP2 to PIP3.
-
Decreased AKT Activation: The reduction in PIP3 prevents the recruitment and phosphorylation of AKT, leading to a significant decrease in active, phosphorylated AKT (pAKT).[1][4][7]
-
Release of Apoptotic Brakes: With reduced pAKT, the downstream pro-survival signals are attenuated. Pro-apoptotic proteins like Bad are not inhibited, and the pro-apoptotic activity of GSK3β is unleashed.[1][14] This shifts the cellular balance from survival towards apoptosis. The Bcl-2 family of proteins, which are critical regulators of the mitochondrial (intrinsic) pathway of apoptosis, are key effectors in this process.[16][17] The inhibition of AKT signaling ultimately leads to the activation of effector caspases (like caspase-3) and the cleavage of substrates such as poly(ADP-ribose) polymerase (PARP), which are hallmark events of apoptosis.[11][12]
Quantitative Data Presentation
The following tables summarize the quantitative data regarding the inhibitory and cellular activity of GSK2636771.
Table 1: Inhibitory and Binding Activity of GSK2636771
| Parameter | PI3Kβ (p110β) | PI3Kα (p110α) | PI3Kγ (p110γ) | PI3Kδ (p110δ) | Reference |
|---|---|---|---|---|---|
| Ki (nM) | 0.89 | >900-fold selectivity | >900-fold selectivity | >10-fold selectivity | [1][5] |
| IC50 (nM) | 5.2 | >900-fold selectivity | >900-fold selectivity | >10-fold selectivity |[1][3][5] |
Table 2: Cellular Activity of GSK2636771 in PTEN-Deficient Tumor Cell Lines
| Cell Line | Cancer Type | PTEN Status | EC50 (nM) | Reference |
|---|---|---|---|---|
| PC-3 | Prostate Adenocarcinoma | Null | 36 | [4] |
| HCC70 | Breast Cancer | Null | 72 | [4] |
| BT549 | Breast Cancer | Deficient | Not specified |[4] |
Table 3: Clinical Pharmacodynamic Effects of GSK2636771 (400 mg QD)
| Biomarker | Tissue | Effect | % of Patients Showing Effect | Reference |
|---|---|---|---|---|
| pSer473 AKT / Total AKT Ratio | Tumor Biopsies | Decrease | 80% (4/5) | [7] |
| pThr246 PRAS40 | Tumor Biopsies | Decrease | 80% (4/5) | [7] |
| pSer235/236 S6RP | Tumor Biopsies | Decrease | 40% (2/5) | [7] |
| pThr308 AKT | Tumor Biopsies | Decrease | 40% (2/5) |[7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of GSK2636771's effects on tumor cell apoptosis.
Cell Viability Assay (e.g., CellTiter-Blue®)
This protocol is used to determine the concentration of GSK2636771 required to reduce cell viability by 50% (EC50).
Methodology: [4]
-
Cell Seeding: Plate cells in 96-well microtiter plates at an optimized density (e.g., 1,500-15,000 cells/well) to ensure they are 80-90% confluent at the end of the experiment. Allow cells to adhere for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of GSK2636771 (e.g., from 100 pM to 10 µM) in triplicate. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Add a resazurin-based reagent like CellTiter-Blue® to each well and incubate for 1.5-4 hours. The reagent measures the metabolic capacity of viable cells.
-
Data Acquisition: Measure the fluorescence or absorbance using a microplate reader.
-
Data Analysis: Normalize the readings to the vehicle-treated control cells. Calculate the EC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blotting for Pathway Modulation and Apoptosis Markers
This protocol is used to detect changes in the phosphorylation status of key signaling proteins (e.g., AKT, GSK3β) and to identify markers of apoptosis (e.g., cleaved PARP).[18][19]
Methodology: [1]
-
Cell Treatment and Lysis: Plate cells and treat with GSK2636771 at desired concentrations and time points. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween® 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-pAKT (Ser473), anti-total AKT, anti-cleaved PARP, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Densitometry can be used for semi-quantitative analysis.
Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20][21]
Methodology: [21]
-
Cell Seeding and Treatment: Seed approximately 1 x 106 cells in a culture flask. After 24 hours, treat with GSK2636771 for the desired duration.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and then combine them with the supernatant collected earlier.
-
Washing: Wash the cells twice with cold PBS by centrifuging at approximately 500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of ~1 x 106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC, APC) and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: GSK2636771 inhibits PI3Kβ, blocking AKT activation and promoting apoptosis.
Western Blotting Workflow Diagram
Caption: Key steps in the Western Blotting workflow for protein analysis.
Annexin V Apoptosis Assay Workflow Diagram
Caption: Workflow for quantifying apoptosis via Annexin V/PI flow cytometry.
Conclusion
GSK2636771 is a selective PI3Kβ inhibitor that shows significant promise as a targeted therapy, particularly for tumors characterized by PTEN loss. Its mechanism of action is centered on the direct inhibition of the PI3K/AKT survival pathway, which effectively removes the brakes on programmed cell death. By decreasing the levels of phosphorylated AKT, GSK2636771 unleashes the activity of pro-apoptotic proteins, ultimately leading to tumor cell apoptosis. The quantitative data from both preclinical and clinical studies support its potent and selective activity. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the pro-apoptotic effects of GSK2636771 and similar targeted agents in the drug development pipeline.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PI3K-beta Inhibitor for PTEN Loss-Related Cancers · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. lktlabs.com [lktlabs.com]
- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic interactions with PI3K inhibition that induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic interactions with PI3K inhibition that induce apoptosis | eLife [elifesciences.org]
- 13. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 14. The paradoxical pro- and anti-apoptotic actions of GSK3 in the intrinsic and extrinsic apoptosis signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Paradoxical Pro- and Anti-apoptotic Actions of GSK3 in the Intrinsic and Extrinsic Apoptosis Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of Bcl-2 family members on apoptosis: what we have learned from knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Biological Targets of GSK2636771: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2636771 is an orally bioavailable small molecule that has garnered significant interest in the field of oncology. As a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, it represents a targeted therapeutic approach for various malignancies. This technical guide provides an in-depth overview of the biological targets of GSK2636771, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Primary Biological Target: PI3Kβ
The primary biological target of GSK2636771 is the p110β catalytic subunit of the class I phosphoinositide 3-kinases (PI3Kβ).[1][2][3] GSK2636771 acts as an adenosine triphosphate (ATP)-competitive inhibitor, effectively blocking the kinase activity of PI3Kβ.[2][4] This inhibition is highly selective, a key characteristic that distinguishes it from pan-PI3K inhibitors and is hypothesized to result in fewer off-target toxicities.[4][5]
The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[6][7][8] Dysregulation of this pathway is a frequent event in human cancers, often driven by mutations in key components like PIK3CA (encoding the p110α subunit) or the loss of the tumor suppressor phosphatase and tensin homolog (PTEN).[6][8][9] PTEN is a negative regulator of the PI3K pathway, and its loss leads to hyperactivation of PI3K signaling.[3] Preclinical studies have demonstrated that PTEN-deficient tumor cells are particularly reliant on the PI3Kβ isoform for survival and proliferation, making GSK2636771 a promising therapeutic strategy for PTEN-null cancers.[1][2][6]
Quantitative Data Summary
The potency and selectivity of GSK2636771 have been characterized through various preclinical studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Selectivity of GSK2636771
| Parameter | Value | Description |
| Ki (PI3Kβ) | 0.89 nM[2][10] | Inhibitor constant, a measure of binding affinity. |
| IC50 (PI3Kβ) | 5.2 nM[2][4][10] | Half-maximal inhibitory concentration, indicating the concentration of the drug required to inhibit 50% of the enzyme's activity. |
| Selectivity | >900-fold over PI3Kα and PI3Kγ, >10-fold over PI3Kδ[1][2][4] | Demonstrates the high selectivity of GSK2636771 for the β isoform of PI3K. |
Table 2: Cellular Activity of GSK2636771 in PTEN-deficient Cell Lines
| Cell Line | Cancer Type | EC50 |
| PC-3 | Prostate Adenocarcinoma | 36 nM[1] |
| HCC70 | Breast Cancer | 72 nM[1] |
Table 3: Clinical Trial Dosing and Response
| Trial Phase | Dose | Patient Population | Key Findings |
| Phase I | 25–500 mg once daily[2][6] | Patients with PTEN-deficient advanced solid tumors[2][6] | Recommended Phase II dose (RP2D) identified as 400 mg once daily.[2][6] A partial response was observed in a patient with castration-resistant prostate cancer (CRPC) and PIK3CB amplification.[2][6] |
| Phase I (Combination) | 200 mg, 300 mg, 400 mg once daily with enzalutamide[4][5][11] | Patients with PTEN-deficient metastatic castration-resistant prostate cancer (mCRPC)[4][5][11] | Recommended dose of GSK2636771 was 200 mg with enzalutamide.[4][5] The 12-week non-progressive disease rate was 50%.[4][5][11] |
| Phase I/II (Combination) | 200 mg once daily with pembrolizumab[9] | Patients with mCRPC and PTEN loss[9] | Showed promising preliminary antitumor activity and durable responses.[9] |
Signaling Pathway and Mechanism of Action
GSK2636771 exerts its therapeutic effect by inhibiting the PI3Kβ-mediated signaling cascade. In PTEN-deficient tumors, the loss of PTEN's phosphatase activity leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of substrates, promoting cell survival, proliferation, and growth.
By inhibiting PI3Kβ, GSK2636771 prevents the phosphorylation of PIP2 to PIP3. This leads to a reduction in AKT phosphorylation and a subsequent decrease in the activity of downstream effectors such as mTOR.[7] The ultimate result is the inhibition of tumor cell growth and the induction of apoptosis.[3][7]
Experimental Protocols
The identification and characterization of GSK2636771's biological targets have been accomplished through a variety of standard and specialized experimental protocols.
Kinase Inhibition Assay
Objective: To determine the in vitro potency and selectivity of GSK2636771 against different PI3K isoforms.
Methodology:
-
Recombinant human PI3K isoforms (α, β, γ, δ) are used.
-
The kinase reaction is initiated by adding ATP and the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2).
-
GSK2636771 is added at varying concentrations.
-
The production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) is measured, typically using a luminescence-based assay or mass spectrometry.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation Assay
Objective: To assess the effect of GSK2636771 on the growth of cancer cell lines.
Methodology:
-
Cancer cell lines (e.g., PTEN-deficient PC-3 and HCC70 cells) are seeded in 96-well plates.[1]
-
After allowing the cells to adhere, they are treated with a range of concentrations of GSK2636771.[1]
-
Cells are incubated for a defined period (e.g., 72 hours).[1]
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as the CellTiter-Blue® assay, which measures metabolic activity.[1]
-
EC50 values (the concentration of a drug that gives a half-maximal response) are determined.[1]
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. DSpace [repository.icr.ac.uk]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Gsk-2636771 | C22H22F3N3O3 | CID 56949517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A Phase I, Open-Label, Dose-Finding Study of GSK2636771, a PI3Kβ Inhibitor, Administered with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of GSK2636771: A Selective PI3Kβ Inhibitor
A Technical Whitepaper for Drug Development Professionals
Introduction
GSK263677_71 is a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform, a key node in the PI3K/Akt/mTOR signaling pathway.[1] Dysregulation of this pathway is a frequent event in the progression of many solid tumors, making it a prime target for therapeutic intervention.[1][2] GSK2636771 has demonstrated significant potential in preclinical and clinical settings, particularly in tumors characterized by the loss of the tumor suppressor phosphatase and tensin homolog (PTEN).[3][4] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of GSK2636771 and its pivotal methyl ester precursor.
Discovery and Preclinical Characterization
GSK2636771 was identified as a potent, orally bioavailable, and ATP-competitive inhibitor of PI3Kβ.[3] Its discovery was driven by the need for isoform-selective PI3K inhibitors to minimize off-target effects associated with pan-PI3K inhibition.[4] Preclinical studies have extensively characterized its selectivity and efficacy.
Potency and Selectivity
GSK2636771 exhibits remarkable selectivity for the PI3Kβ isoform. Biochemical assays have determined its inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) against a panel of PI3K isoforms.
| Isoform | Ki (nM) | IC50 (nM) | Selectivity vs. PI3Kβ |
| PI3Kβ | 0.89[3][5] | 5.2[5] | - |
| PI3Kα | >900-fold[3][6] | - | >900-fold |
| PI3Kγ | >900-fold[3][6] | - | >900-fold |
| PI3Kδ | >10-fold[3][6] | - | >10-fold |
Table 1: In vitro potency and selectivity of GSK2636771 against PI3K isoforms.
Cellular Activity
The inhibitory activity of GSK2636771 was evaluated in various cancer cell lines, with a particular focus on those with PTEN deficiency. PTEN is a crucial negative regulator of the PI3K pathway, and its loss leads to hyperactivation of PI3Kβ signaling.[2]
| Cell Line | Cancer Type | PTEN Status | EC50 (nM) |
| PC-3 | Prostate Adenocarcinoma | Null | 36[3] |
| HCC70 | Breast Cancer | Null | 72[3] |
Table 2: Cellular activity of GSK2636771 in PTEN-null cancer cell lines.
In these PTEN-deficient cell lines, GSK2636771 treatment led to a significant decrease in cell viability and a marked reduction in the phosphorylation of Akt, a downstream effector of PI3K.[3][6]
The PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. The binding of extracellular growth factors to receptor tyrosine kinases (RTKs) on the cell surface triggers the activation of PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the cell membrane, leading to its phosphorylation and activation. Activated Akt, in turn, phosphorylates a multitude of downstream targets, promoting cell survival and proliferation. The tumor suppressor PTEN antagonizes this pathway by dephosphorylating PIP3 back to PIP2, thus terminating the signal. In cancers with PTEN loss, the PI3K/Akt pathway is constitutively active, driving tumor growth.[4] GSK2636771 selectively inhibits the PI3Kβ isoform, thereby blocking the production of PIP3 and inhibiting downstream Akt signaling.[1]
Synthesis of GSK2636771 and its Methyl Ester
The synthesis of GSK2636771 involves a multi-step process, with the methyl ester, methyl 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-yl-1H-benzimidazole-4-carboxylate, serving as a key intermediate. The following protocols are based on the procedures outlined in patent literature.
Experimental Workflow for the Synthesis of GSK2636771
Synthesis of Methyl 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-yl-1H-benzimidazole-4-carboxylate (Methyl Ester Intermediate)
Step 1: Synthesis of Methyl 3-amino-4-((2-methyl-3-(trifluoromethyl)benzyl)amino)benzoate
To a solution of methyl 3,4-diaminobenzoate in a suitable solvent such as dichloromethane, is added 2-methyl-3-(trifluoromethyl)benzaldehyde. The reaction mixture is stirred at room temperature, followed by the addition of a reducing agent, for instance, sodium triacetoxyborohydrate. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion. Upon completion, the reaction is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of Methyl 2-methyl-1-((2-methyl-3-(trifluoromethyl)phenyl)methyl)-6-nitro-1H-benzo[d]imidazole-4-carboxylate
Methyl 3-amino-4-((2-methyl-3-(trifluoromethyl)benzyl)amino)benzoate is dissolved in acetic acid. To this solution, an acetylating agent such as acetic anhydride is added, and the mixture is heated. The progress of the cyclization reaction is monitored by TLC or LC-MS. After the reaction is complete, the mixture is cooled and poured into ice water. The precipitated solid is collected by filtration, washed with water, and dried to afford the benzimidazole derivative.
Step 3: Synthesis of Methyl 6-amino-2-methyl-1-((2-methyl-3-(trifluoromethyl)phenyl)methyl)-1H-benzo[d]imidazole-4-carboxylate
The nitro-substituted benzimidazole from the previous step is subjected to reduction. This can be achieved by using a reducing agent like iron powder in the presence of ammonium chloride in a mixture of ethanol and water, or by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is monitored until the starting material is consumed. The reaction mixture is then filtered, and the filtrate is concentrated. The residue is partitioned between an organic solvent and water, and the organic layer is dried and concentrated to give the amino-benzimidazole.
Step 4: Synthesis of Methyl 2-methyl-6-morpholino-1-((2-methyl-3-(trifluoromethyl)phenyl)methyl)-1H-benzo[d]imidazole-4-carboxylate
The amino-benzimidazole is reacted with a morpholine-installing reagent. For example, it can be reacted with bis(2-chloroethyl) ether in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is heated to drive it to completion. After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired methyl ester intermediate.
Synthesis of GSK2636771 (Final Compound)
Step 5: Saponification of the Methyl Ester
The methyl ester intermediate, methyl 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-yl-1H-benzimidazole-4-carboxylate, is hydrolyzed to the corresponding carboxylic acid. This is typically achieved by treating the ester with a base, such as lithium hydroxide or sodium hydroxide, in a mixture of solvents like tetrahydrofuran, methanol, and water. The reaction is stirred at room temperature until the ester is completely consumed. The reaction mixture is then acidified with a suitable acid, such as hydrochloric acid, to precipitate the final product, GSK2636771. The solid is collected by filtration, washed with water, and dried to give the pure compound.
Clinical Development
GSK2636771 has undergone clinical evaluation to assess its safety, tolerability, pharmacokinetics, and anti-tumor activity.
Phase I/II Clinical Trials
A first-in-human, dose-escalation study was conducted in patients with advanced solid tumors, particularly those with PTEN deficiency.[3] The study aimed to determine the recommended Phase II dose (RP2D) and evaluate the preliminary efficacy of GSK2636771.[3]
| Parameter | Value |
| Patient Population | Advanced solid tumors with PTEN deficiency[3] |
| Dose Escalation Range | 25-500 mg once daily[3] |
| Recommended Phase II Dose (RP2D) | 400 mg once daily[3] |
| Common Adverse Events | Diarrhea, nausea, vomiting[3] |
| Dose-Limiting Toxicities | Hypophosphatemia, hypocalcemia[3] |
Table 3: Key parameters from the first-in-human clinical trial of GSK2636771.
The trial demonstrated that GSK2636771 has a manageable safety profile and shows signs of anti-tumor activity in patients with PTEN-deficient tumors.[3] A notable decrease in the phospho-Akt/total Akt ratio was observed in tumor biopsies, confirming target engagement.[3] Further clinical investigations, including combination therapies, are ongoing to fully elucidate the therapeutic potential of GSK2636771.
Conclusion
GSK2636771 is a highly selective and potent PI3Kβ inhibitor with a well-defined mechanism of action. Its targeted activity in PTEN-deficient cancers, coupled with a manageable safety profile in early clinical trials, positions it as a promising therapeutic agent in the landscape of precision oncology. The synthetic route to GSK2636771, proceeding through a key methyl ester intermediate, is robust and scalable, enabling the production of this important molecule for further clinical investigation and potential therapeutic use. The ongoing research and clinical development of GSK2636771 will continue to shed light on its full potential in treating a range of solid tumors.
References
- 1. TW201502124A - Method for preparation of benzimidazole derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. banglajol.info [banglajol.info]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of GSK2636771: A Technical Guide to its Enzymatic Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro enzymatic characterization of GSK2636771, a potent and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3K). This document details the quantitative biochemical activity, selectivity, and cellular effects of GSK2636771, along with the experimental methodologies used for its characterization.
Core Enzymatic Activity and Selectivity
GSK2636771 is an orally bioavailable, adenosine triphosphate (ATP)-competitive inhibitor of PI3Kβ.[1] Its primary mechanism of action is the selective inhibition of PI3Kβ kinase activity within the PI3K/Akt/mTOR signaling pathway, which can lead to the induction of apoptosis and inhibition of cell growth in tumor cells that are dependent on PI3Kβ signaling.[2][3] This is particularly relevant in tumors with a loss of the tumor suppressor phosphatase and tensin homolog (PTEN).[2][4]
Quantitative Inhibition Data
The inhibitory activity and selectivity of GSK2636771 have been determined through various in vitro assays. The key quantitative metrics are summarized in the table below.
| Parameter | Value | Selectivity vs. PI3Kα | Selectivity vs. PI3Kγ | Selectivity vs. PI3Kδ |
| Ki (apparent) | 0.89 nM[1][5] | >900-fold[1][4] | >900-fold[1][4] | >10-fold[1][4] |
| IC50 | 5.2 nM[2][6] | >900-fold[2] | >900-fold[2] | >10-fold[2] |
Cellular Activity in PTEN-Deficient Cancer Models
The enzymatic inhibition of PI3Kβ by GSK2636771 translates to potent cellular activity, particularly in cancer cell lines with PTEN deficiency, which renders them reliant on the PI3Kβ isoform for survival and proliferation.
Cell Viability Data
The effect of GSK2636771 on the viability of various cancer cell lines has been assessed. The half-maximal effective concentrations (EC50) for cell viability in PTEN-null cell lines are presented below.
| Cell Line | Cancer Type | PTEN Status | EC50 (SF50) |
| PC-3 | Human Prostate Adenocarcinoma | Null | 36 nM[4] |
| HCC70 | Human Breast Cancer | Null | 72 nM[4] |
Treatment with GSK2636771 leads to a significant decrease in cell viability in p110β-reliant, PTEN-deficient prostate (PC3) and breast (BT549, HCC70) cancer cell lines.[4][6]
Target Engagement: AKT Phosphorylation
A key pharmacodynamic marker of PI3K pathway inhibition is the phosphorylation status of the downstream effector protein AKT. GSK2636771 treatment results in a marked decrease in AKT phosphorylation at Ser473 in PTEN-deficient prostate and breast cancer cell lines, confirming target engagement in a cellular context.[4][6]
Experimental Protocols
Biochemical Kinase Activity Assay (PI3-Kinase HTRF™ Assay)
The biochemical selectivity of GSK2636771 was determined using a Homogeneous Time Resolved Fluorescence (HTRF) assay.[1][7] This assay measures the enzymatic activity of PI3K by detecting the product of the kinase reaction.
Principle: The assay is based on the competition between a biotinylated PI(3,4,5)P3 (PIP3) tracer and the PIP3 produced by the enzymatic reaction for binding to a GST-tagged GRP1-PH domain labeled with Europium cryptate and an anti-GST antibody labeled with XL665. When the enzyme is active, the produced PIP3 displaces the tracer, leading to a decrease in the FRET signal.
General Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of GSK2636771 in 100% DMSO.
-
Prepare the Lipid Working Solution containing the PI(4,5)P2 substrate.
-
Prepare the PI 3-Kinase/Lipid Working Solution by adding the respective PI3K isoform (p110α, p110β, p110γ, or p110δ) to the Lipid Working Solution.
-
Prepare the ATP Working Solution.
-
-
Assay Plate Setup (384-well format):
-
Add 0.5 µL of DMSO (for controls) or GSK2636771 solution to the appropriate wells.
-
Add 14.5 µL of Lipid Working Solution to the "minus enzyme" control wells.
-
Add 14.5 µL of the PI 3-Kinase/Lipid Working Solution to the "plus enzyme" control and inhibitor test wells.
-
-
Kinase Reaction:
-
Add 5 µL of ATP Working Solution to all wells to initiate the reaction.
-
Incubate the plate for 30 minutes at room temperature.
-
-
Detection:
-
Add 5 µL of Stop Solution to terminate the reaction.
-
Add 5 µL of the Detection Mix containing the Europium-labeled GRP1-PH domain and the XL665-labeled anti-GST antibody.
-
Incubate for 2 hours at room temperature.
-
-
Data Acquisition:
-
Measure the HTRF ratio on a compatible microplate reader.
-
Cell Viability Assay
The effect of GSK2636771 on cell proliferation was assessed using a CellTiter-Blue® cell viability assay.[4]
Protocol:
-
Cell Plating:
-
Plate cells in 96-well microtiter plates at an optimized density to ensure 80-90% confluency at the end of the experiment.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with serial dilutions of GSK2636771 (ranging from 100 pM to 10 µM).
-
-
Incubation:
-
Incubate the cells for 72 hours.
-
-
Viability Assessment:
-
Add CellTiter-Blue® reagent to each well and incubate for 1.5 hours.
-
-
Data Analysis:
-
Measure fluorescence to determine cell viability.
-
Calculate the surviving fraction 50 (SF50), which is the drug concentration required for the survival of 50% of cells relative to untreated controls, using graphing software such as GraphPad Prism.[4]
-
AKT Phosphorylation Assay (Western Blotting)
The inhibition of downstream signaling was confirmed by measuring the phosphorylation of AKT.
Protocol:
-
Cell Treatment:
-
Treat PTEN-deficient cells with varying concentrations of GSK2636771 for a specified time.
-
-
Cell Lysis:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Probe the membranes with primary antibodies against phospho-AKT (Ser473) and total AKT.
-
Use appropriate secondary antibodies conjugated to a detectable label.
-
-
Detection and Analysis:
-
Visualize the protein bands and quantify the levels of phosphorylated and total AKT to determine the effect of the inhibitor.
-
Signaling Pathways and Experimental Workflows
PI3Kβ Signaling Pathway
The following diagram illustrates the canonical PI3Kβ signaling pathway and the point of inhibition by GSK2636771.
Caption: PI3Kβ signaling pathway and GSK2636771 inhibition.
Experimental Workflow for In Vitro Kinase Assay
The diagram below outlines the general workflow for determining the in vitro enzymatic activity of GSK2636771 using an HTRF assay.
Caption: Workflow for in vitro kinase activity assessment.
References
The Pharmacodynamics of GSK2636771: A Selective PI3Kβ Inhibitor for PTEN-Deficient Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
GSK2636771 is a potent and selective, orally bioavailable inhibitor of the β-isoform of phosphoinositide 3-kinase (PI3Kβ).[1] The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent driver in a multitude of human cancers.[2] A key mechanism for the hyperactivation of this pathway is the loss of the tumor suppressor phosphatase and tensin homolog (PTEN), which negatively regulates PI3K signaling. Preclinical evidence strongly indicates that tumors with PTEN loss are particularly dependent on the PI3Kβ isoform for survival, making selective PI3Kβ inhibition a promising therapeutic strategy.[1][2][3] This technical guide provides a comprehensive overview of the pharmacodynamics of GSK2636771, including its mechanism of action, key experimental data, and detailed protocols for its preclinical evaluation.
Mechanism of Action
GSK2636771 is an ATP-competitive inhibitor of PI3Kβ.[3][4] In PTEN-deficient tumors, the loss of PTEN's lipid phosphatase activity leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a wide range of substrates, promoting cell survival, proliferation, and growth. By selectively inhibiting the p110β catalytic subunit of PI3K, GSK2636771 blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to PIP3, thereby suppressing downstream Akt signaling and inducing apoptosis in PTEN-null cancer cells.[1]
Quantitative Data
The potency and selectivity of GSK2636771 have been characterized in various biochemical and cellular assays. The following tables summarize key quantitative data.
Table 1: Biochemical Potency and Selectivity of GSK2636771
| Parameter | PI3Kβ | PI3Kα | PI3Kγ | PI3Kδ |
| Ki (nM) | 0.89[1] | >800 (>900-fold selective)[1] | >800 (>900-fold selective)[1] | >8.9 (>10-fold selective)[1] |
| IC50 (nM) | 5.2[1][2] | >4700[2] | >4700[2] | 52[2] |
Table 2: In Vitro Cellular Activity of GSK2636771 in Cancer Cell Lines
| Cell Line | Cancer Type | PTEN Status | IC50 (nM) |
| PC-3 | Prostate Cancer | Null | 36 |
| HCC70 | Breast Cancer | Null | 72 |
| BT549 | Breast Cancer | Null | Data not consistently reported |
| MDA-MB-468 | Breast Cancer | Deficient | Concentration-dependent inhibition of pAKT observed |
| HCC1954 | Breast Cancer | Deficient | Concentration-dependent inhibition of pAKT observed |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacodynamics of GSK2636771. The following sections provide protocols for key experiments.
PI3K Enzyme Activity Assay (HTRF™)
This assay measures the enzymatic activity of PI3K isoforms and the inhibitory potential of compounds like GSK2636771.
Protocol:
-
Reagent Preparation:
-
Prepare a 4x reaction buffer containing MgCl2 and DTT.
-
Dilute the PI3K enzyme and PIP2 substrate in the 1x reaction buffer.
-
Prepare serial dilutions of GSK2636771 in DMSO, then dilute in the reaction buffer.
-
Prepare a 4x ATP solution in the reaction buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the GSK2636771 dilution or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of the PI3K enzyme/PIP2 substrate mix to all wells.
-
Initiate the kinase reaction by adding 5 µL of the 4x ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 5 µL of HTRF stop solution containing EDTA and biotinylated PIP3.
-
Add 5 µL of HTRF detection mix (containing Europium cryptate-labeled anti-GST antibody and XL665-labeled streptavidin).
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
-
Data Acquisition and Analysis:
-
Read the plate using an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665nm/620nm * 10,000).
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay (alamarBlue®)
This assay measures cell proliferation and viability based on the metabolic activity of the cells.
Protocol:
-
Cell Plating:
-
Seed cancer cells (e.g., PC-3, HCC70) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of GSK2636771 in culture medium.
-
Remove the medium from the wells and add 100 µL of the GSK2636771 dilutions or vehicle control.
-
Incubate the plate for 72 hours.
-
-
Assay Measurement:
-
Add 10 µL of alamarBlue® reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence with excitation at 560 nm and emission at 590 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and alamarBlue® but no cells).
-
Normalize the fluorescence readings to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value.
-
Western Blotting for Phospho-Akt (Ser473)
This technique is used to assess the inhibition of the PI3K pathway by measuring the phosphorylation status of its downstream effector, Akt.
Protocol:
-
Cell Lysis:
-
Plate cells and treat with GSK2636771 at various concentrations and time points.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip the membrane and re-probe with an antibody for total Akt to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of phospho-Akt to total Akt.
-
In Vivo Mouse Xenograft Model
This model evaluates the anti-tumor efficacy of GSK2636771 in a living organism.
Protocol:
-
Cell Implantation:
-
Subcutaneously inject approximately 5 x 10^6 PC-3 cells suspended in a mixture of media and Matrigel into the flank of immunodeficient mice (e.g., nude or NOD/SCID).[6]
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer GSK2636771 orally via gavage at the desired dose levels (e.g., 10, 30, 100 mg/kg) daily.
-
Administer the vehicle control to the control group.
-
-
Efficacy and Pharmacodynamic Assessment:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (length x width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, or at specified time points, tumors can be harvested for pharmacodynamic analysis, such as Western blotting for pAKT, to confirm target engagement.
-
Clinical Pharmacodynamics
A first-in-human phase I study (NCT01458067) of GSK2636771 in patients with PTEN-deficient advanced solid tumors demonstrated a manageable safety profile and evidence of target engagement.[3][7] The recommended phase II dose was determined to be 400 mg once daily.[3] Pharmacodynamic assessments in this trial showed a decrease in the phospho-Akt/total Akt ratio in both tumor biopsies and surrogate tissues (platelets) upon treatment with GSK2636771.[3] A partial response was observed in a patient with castration-resistant prostate cancer (CRPC) harboring a PIK3CB amplification, and several other patients experienced prolonged stable disease.[3] These findings support the continued clinical development of GSK2636771, particularly in patient populations with genomic alterations in the PI3Kβ pathway.
Conclusion
GSK2636771 is a selective PI3Kβ inhibitor with a clear mechanism of action and demonstrated preclinical and clinical activity in PTEN-deficient tumors. The in-depth understanding of its pharmacodynamics, facilitated by the experimental protocols outlined in this guide, is essential for its continued investigation and for the identification of patient populations most likely to benefit from this targeted therapy. The provided data and methodologies serve as a valuable resource for researchers and clinicians working to advance the development of GSK2636771 and other PI3K pathway inhibitors.
References
Methodological & Application
Application Notes and Protocols for GSK2636771 in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2636771 is a potent and selective, orally bioavailable inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform, with a Ki of 0.89 nM and an IC50 of 5.2 nM.[1] It exhibits over 900-fold selectivity for PI3Kβ compared to PI3Kα and PI3Kγ, and more than 10-fold selectivity over PI3Kδ.[1][2] The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3][4][5] Dysregulation of this pathway is a common occurrence in various human cancers, often driven by mutations in PI3K genes or the loss of the tumor suppressor PTEN.[3][4] GSK2636771 has demonstrated significant anti-tumor activity, particularly in cancer cells with a deficient PTEN (phosphatase and tensin homolog) gene.[1][2] PTEN is a negative regulator of the PI3K pathway, and its loss leads to the hyperactivation of PI3K signaling.[4][6] GSK2636771 selectively inhibits PI3Kβ, leading to reduced phosphorylation of the downstream effector protein Akt, which in turn can induce tumor cell apoptosis and inhibit cell growth.[3][4] These application notes provide detailed protocols for utilizing GSK2636771 in various in vitro cell-based assays to assess its efficacy and mechanism of action.
Data Presentation
Table 1: In Vitro Efficacy of GSK2636771 in Cancer Cell Lines
| Cell Line | Cancer Type | PTEN Status | IC50/EC50 (nM) | Assay Type | Reference |
| PC-3 | Prostate Adenocarcinoma | Null | 36 | Cell Viability | [1] |
| HCC70 | Breast Cancer | Null | 72 | Cell Viability | [1] |
| BT549 | Breast Cancer | Deficient | Not specified | Cell Viability | [1][2] |
Table 2: Effect of GSK2636771 on AKT Phosphorylation
| Cell Line | Treatment Concentration | Duration | pAKT (Ser473) Inhibition | Assay Method | Reference |
| PC-3 | 1 µM and 10 µM | Up to 48 hours | Concentration- and time-dependent decrease | Western Blot | |
| HCC1954 | Increasing concentrations | 24 hours | Concentration-dependent decrease | Western Blot | |
| MDA-MB-468 | Increasing concentrations | 24 hours | Concentration-dependent decrease | Western Blot | |
| PC-3 Xenografts | 3 mg/kg and 10 mg/kg (in vivo) | 1-24 hours | Significant decrease | ELISA | [7][8] |
Signaling Pathway and Experimental Workflow
Caption: PI3K/Akt signaling pathway and the inhibitory action of GSK2636771.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. cusabio.com [cusabio.com]
- 6. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes: Utilizing GSK2636771 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of GSK2636771, a potent and selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ), in preclinical xenograft mouse models. The document outlines the mechanism of action, detailed protocols for efficacy and pharmacodynamic (PK/PD) studies, and data presentation for evaluating the anti-tumor activity of GSK2636771, particularly in cancers with phosphatase and tensin homolog (PTEN) deficiency.
Introduction: Mechanism of Action
GSK2636771 is an orally bioavailable, ATP-competitive inhibitor that selectively targets the p110β isoform of PI3K.[1][2] The PI3K/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] In many cancers, this pathway is aberrantly activated, often due to the loss of the tumor suppressor PTEN.[3] PTEN dephosphorylates PIP3, a product of PI3K, thereby acting as a brake on the signaling cascade. In PTEN-deficient tumors, there is an over-accumulation of PIP3, leading to constitutive activation of AKT. GSK2636771's selective inhibition of PI3Kβ effectively blocks this signaling cascade in PTEN-deficient cancer cells, leading to decreased AKT phosphorylation and subsequent inhibition of tumor cell growth.[1][5]
Signaling Pathway of GSK2636771
Caption: PI3K/AKT signaling pathway and points of inhibition by GSK2636771 and PTEN.
Application 1: Tumor Growth Inhibition (TGI) Efficacy Studies
This protocol details an in vivo efficacy study to assess the anti-tumor effects of GSK2636771 in a PTEN-deficient prostate cancer xenograft model.
Experimental Workflow for Efficacy Studies
Caption: Workflow for conducting a tumor growth inhibition study in a xenograft model.
Detailed Experimental Protocol
-
Animal Model and Cell Lines:
-
Tumor Implantation:
-
Tumor Growth Monitoring and Randomization:
-
Compound Preparation and Administration:
-
Efficacy Endpoints and Data Collection:
-
Measure tumor volumes and body weights twice weekly throughout the study.[1][6]
-
Monitor animal health daily for any signs of toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the 21-day treatment period.
-
Data Presentation: Efficacy Study Design
| Group | Treatment | Dose (mg/kg) | Administration Route | Duration | Number of Animals (n) |
| 1 | Vehicle Control | - | Oral Gavage | 21 Days | 8 |
| 2 | GSK2636771 | 1 | Oral Gavage | 21 Days | 8 |
| 3 | GSK2636771 | 3 | Oral Gavage | 21 Days | 8 |
| 4 | GSK2636771 | 10 | Oral Gavage | 21 Days | 8 |
| 5 | GSK2636771 | 30 | Oral Gavage | 21 Days | 8 |
Table based on preclinical study designs reported in the literature.[1][5][6]
Application 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
This protocol is designed to establish the relationship between the concentration of GSK2636771 and its biological effect on the target (inhibition of AKT phosphorylation) within the tumor tissue.
Experimental Workflow for PK/PD Studies
Caption: Workflow for conducting a PK/PD study to correlate drug exposure with target modulation.
Detailed Experimental Protocol
-
Study Design:
-
Compound Administration:
-
Sample Collection:
-
Tissue Processing:
-
Biomarker Analysis:
-
Homogenize the tumor tissue and clarify the lysate by centrifugation.
-
Measure the levels of phosphorylated AKT (at Ser473) and total AKT using a validated ELISA kit, such as the MSD Phospho(Ser473)/Total AKT Whole Cell Lysate kit.[1][6]
-
Calculate the ratio of pAKT/Total AKT for each sample.
-
Determine the percent inhibition of pAKT relative to the vehicle-treated control group at each time point.[7]
-
Data Presentation: Pharmacodynamic Response
| Treatment Group | Time Point (Hours) | Mean pAKT Inhibition (%) vs. Vehicle |
| 3 mg/kg GSK2636771 | 1 | 70% |
| 2 | 81% | |
| 4 | 74% | |
| 6 | 63% | |
| 8 | 59% | |
| 10 | 49% | |
| 24 | 14% | |
| 10 mg/kg GSK2636771 | 1 | 82% |
| 2 | 89% | |
| 4 | 90% | |
| 6 | 85% | |
| 8 | 83% | |
| 10 | 79% | |
| 24 | 47% |
Table represents data adapted from preclinical PK/PD studies.[1][7] This demonstrates a clear dose- and time-dependent inhibition of the target kinase in the tumor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A First-Time-in-Human Study of GSK2636771, a Phosphoinositide 3 Kinase Beta-Selective Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK2636771 in Preclinical Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of GSK2636771, a potent and selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ), in preclinical cancer research. The methodologies outlined are based on established preclinical studies and are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of GSK2636771.
Introduction
GSK2636771 is an orally bioavailable small molecule that selectively inhibits the p110β catalytic subunit of PI3K.[1][2][3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in many human cancers.[4] GSK2636771 has shown significant antitumor activity in preclinical models, particularly in cancers with a deficiency in the tumor suppressor phosphatase and tensin homolog (PTEN), where the PI3Kβ isoform is a key driver of pathway activation.[1][5]
Mechanism of Action
GSK2636771 competitively inhibits the ATP-binding site of PI3Kβ, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to reduced activation of the downstream serine/threonine kinase Akt and subsequent inhibition of the mTOR pathway, ultimately resulting in decreased cell viability and induction of apoptosis in susceptible cancer cells.[4]
Data Presentation
In Vitro Efficacy of GSK2636771
| Cell Line | Cancer Type | PTEN Status | EC50 (nM) | Reference |
| PC-3 | Prostate Adenocarcinoma | Null | 36 | [1] |
| HCC70 | Breast Cancer | Null | 72 | [1] |
| BT549 | Breast Cancer | Deficient | Not specified | [3] |
In Vivo Efficacy of GSK2636771 in a PC-3 Xenograft Model
| Treatment Group | Dosage (mg/kg) | Dosing Schedule | Outcome | Reference |
| Vehicle | N/A | Daily oral gavage for 21 days | Tumor growth | [5][6] |
| GSK2636771 | 1, 3, 10, 30 | Daily oral gavage for 21 days | Dose-dependent tumor growth inhibition | [5][6] |
| GSK2636771 | 100 | Daily oral gavage for 3 days | No increase in glucose/insulin levels | [2][5][6] |
Experimental Protocols
In Vitro Cell Viability Assay
This protocol is for assessing the effect of GSK2636771 on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PC-3, HCC70)
-
Appropriate cell culture medium with 10% fetal bovine serum (FBS)
-
96-well microtiter plates
-
GSK2636771 (dissolved in DMSO to a stock concentration of 10 mM)
-
CellTiter-Blue® Cell Viability Assay kit
-
Plate-reading fluorometer
Procedure:
-
Seed cells in 96-well plates at a density of 1,500 to 15,000 cells per well, optimized for 80-90% confluency in untreated control wells at the end of the experiment.
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of GSK2636771 in culture medium, ranging from 100 pM to 10 µM.
-
Treat the cells with the GSK2636771 dilutions. Include vehicle-only (DMSO) controls.
-
Incubate the plates for 72 hours.[2]
-
Add CellTiter-Blue® Reagent to each well according to the manufacturer's instructions.
-
Incubate for 1.5 hours at 37°C.[2]
-
Measure the fluorescence using a plate-reading fluorometer with excitation at 560 nm and emission at 590 nm.
-
Calculate the half-maximal effective concentration (EC50) using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Study
This protocol describes the establishment of a subcutaneous tumor xenograft model and treatment with GSK2636771.
Materials:
-
Female nude mice
-
PC-3 prostate cancer cells
-
GSK2636771
-
Vehicle for oral gavage (e.g., a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 0.5% methylcellulose and 0.4% polysorbate)
-
Calipers for tumor measurement
Procedure:
-
Inject 2.0 x 10^6 PC-3 cells subcutaneously into the flank of female nude mice.[6][7]
-
Allow the tumors to reach a volume of approximately 200-250 mm³.[6][7]
-
Randomize the mice into treatment groups (n=8 per group), including a vehicle control group.[6][7]
-
Prepare the GSK2636771 formulation for oral gavage at the desired concentrations (1, 3, 10, or 30 mg/kg).[5][6] A common vehicle for oral gavage of PI3K inhibitors consists of 1-methyl-2-pyrrolidone (NMP) and PEG300.[8] Another option is 0.5% methylcellulose and 0.4% polysorbate (Tween 80).[8]
-
Administer the vehicle or GSK2636771 by oral gavage daily for 21 days.[5][6]
-
Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Western Blot Analysis of PI3K/Akt Pathway Phosphorylation
This protocol is for assessing the phosphorylation status of key proteins in the PI3K/Akt pathway in response to GSK2636771 treatment.
Materials:
-
Treated and untreated cell or tumor lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Primary Antibody Dilutions:
| Primary Antibody | Recommended Dilution | Reference |
| Phospho-Akt (Ser473) | 1:1000 in 5% BSA/TBST | [9] |
| Total Akt | 1:1000 in 5% milk/TBST | [10] |
| Phospho-S6 Ribosomal Protein (Ser235/236) | 1:1000 - 1:2000 | [1][4][11][12] |
| Total S6 Ribosomal Protein | 1:1000 | [4] |
Procedure:
-
Prepare cell or tumor lysates using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in the appropriate blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
The protocols provided here offer a comprehensive guide for the preclinical evaluation of GSK2636771. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a better understanding of the therapeutic potential of this PI3Kβ inhibitor in cancer.
References
- 1. Phospho-S6 Ribosomal Protein (Ser235/236) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phospho-S6 Ribosomal Protein (Ser235/236) (E2R1O) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Effective Use of PI3K and MEK Inhibitors to Treat Mutant K-Ras G12D and PIK3CA H1047R Murine Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. origene.com [origene.com]
- 11. elkbiotech.com [elkbiotech.com]
- 12. Phospho-S6 Ribosomal protein (Ser235/236) antibody (29223-1-AP) | Proteintech [ptglab.com]
Application Notes and Protocols: GSK2636771 in Combination with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and practical methodologies for utilizing the selective PI3Kβ inhibitor, GSK2636771, in combination with immunotherapy for cancer research. The protocols are based on preclinical and clinical data, with a focus on tumors with loss of the tumor suppressor PTEN.
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[1] Loss of the tumor suppressor PTEN, a negative regulator of the PI3K pathway, leads to hyperactivation of PI3K signaling and is associated with an immunosuppressive tumor microenvironment and resistance to immunotherapy.[2][3] GSK2636771 is a potent and selective inhibitor of the PI3Kβ isoform, which is crucial for the survival of PTEN-deficient tumor cells.[4][5] Preclinical and clinical studies have explored the combination of GSK2636771 with immune checkpoint inhibitors, such as the anti-PD-1 antibody pembrolizumab, to overcome immunotherapy resistance in PTEN-loss cancers.[2][6]
Mechanism of Action and Rationale for Combination Therapy
Loss of PTEN leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which activates downstream signaling through AKT.[1] This cascade promotes tumor cell proliferation and survival. In the tumor microenvironment, PTEN loss has been shown to decrease the infiltration of cytotoxic T lymphocytes (CTLs) and increase the presence of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[2][3]
GSK2636771 selectively inhibits PI3Kβ, thereby blocking the PI3K/AKT signaling pathway in PTEN-deficient cancer cells, leading to reduced tumor cell growth.[4][5] In combination with immunotherapy, GSK2636771 is hypothesized to remodel the tumor microenvironment by:
-
Increasing T cell infiltration: By modulating the tumor milieu, PI3Kβ inhibition may facilitate the trafficking of CTLs into the tumor.[2]
-
Enhancing T cell function: Inhibition of the PI3K pathway can augment the effector function of tumor-reactive T cells.[7]
-
Reducing immunosuppressive cells: PI3K pathway inhibition has been shown to decrease the number and function of Tregs and MDSCs.[8][9]
This multi-pronged approach aims to convert an immunologically "cold" tumor, resistant to immunotherapy, into a "hot" tumor that is responsive to immune checkpoint blockade.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies investigating GSK2636771.
Table 1: Preclinical Efficacy of GSK2636771
| Parameter | Cell Line/Model | GSK2636771 Concentration/Dose | Result | Reference |
| IC50 (Anchorage-independent growth) | PTEN-deficient cancer cells | 0.16–3.07 μmol/L | Significant growth inhibition | [5] |
| Tumor Growth Inhibition | PC3 (prostate cancer) xenograft | 1, 3, 10, 30 mg/kg, oral gavage, daily for 21 days | Dose-dependent tumor growth inhibition | [4][5] |
| AKT Phosphorylation (Ser473) Inhibition | PC3 xenograft | 3 and 10 mg/kg, single oral dose | Time-dependent decrease in p-AKT | [4] |
| Survival | Tyr:CreER;BRAFV600E/+;PTENlox/lox (melanoma) mice | 30 mg/kg/day (with anti-OX40) | Significantly extended survival compared to monotherapy | [7] |
Table 2: Clinical Trial Data for GSK2636771 and Pembrolizumab Combination (NCT01458067)
| Parameter | Patient Population | Dosing Regimen | Result | Reference |
| Recommended Phase II Dose (RP2D) | mCRPC with PTEN loss | GSK2636771: 200mg PO QD + Pembrolizumab: 200mg IV Q3W | 200mg PO QD for GSK2636771 | [2] |
| Overall Response Rate (ORR) | mCRPC with PTEN loss (n=11) | GSK2636771 200mg QD + Pembrolizumab | 18% (2 Partial Responses) | [2] |
| Progression-Free Survival (PFS) in Responders | mCRPC with PTEN loss | GSK2636771 200mg QD + Pembrolizumab | > 12 months (24.1 and 13.6 months) | [2] |
| Common Treatment-Related Adverse Events (Grade 1-2) | mCRPC with PTEN loss | GSK2636771 + Pembrolizumab | Diarrhea (33%), Rash (42%) | [2] |
| Dose-Limiting Toxicities (Grade 3) | mCRPC with PTEN loss | GSK2636771 + Pembrolizumab | Hypophosphatemia, Rash | [2] |
Experimental Protocols
In Vitro Cell Viability Assay (Resazurin Assay)
This protocol is adapted from methodologies used to assess the effect of PI3K inhibitors on cancer cell proliferation.
Materials:
-
PTEN-deficient cancer cell line (e.g., PC-3, HCC70)
-
Complete cell culture medium
-
GSK2636771
-
Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS)
-
96-well plates
-
Plate reader capable of measuring fluorescence (Excitation: ~540 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding: Seed 3,000 cells per well in a 96-well plate in 100 µL of complete medium and incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of GSK2636771 in complete medium. Add the diluted inhibitor to the wells and incubate for 5 days. Include a vehicle control (e.g., DMSO).
-
Resazurin Addition: Add resazurin solution to a final concentration of 0.1 mg/mL to each well and incubate for 5 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation of 544 nm and an emission of 590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for AKT Phosphorylation
This protocol outlines the detection of phosphorylated AKT (p-AKT) as a pharmacodynamic marker of GSK2636771 activity.
Materials:
-
PTEN-deficient cancer cells or tumor tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total AKT
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or homogenized tissue in RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the p-AKT signal to the total AKT signal.
In Vivo Murine Tumor Model
This protocol is based on preclinical studies evaluating GSK2636771 in combination with immunotherapy in a PTEN-loss melanoma model.[7]
Materials:
-
Tyr:CreER;BRAFV600E/+;PTENlox/lox mice (or other appropriate PTEN-deficient tumor model)
-
GSK2636771 (formulated for oral gavage)
-
Anti-mouse PD-1 antibody (or other immunotherapy agent)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Induction/Implantation: Induce melanoma development in the Tyr:CreER;BRAFV600E/+;PTENlox/lox mice.
-
Treatment: Once tumors are established, randomize mice into treatment groups (e.g., Vehicle, GSK2636771 alone, anti-PD-1 alone, combination).
-
Administer GSK2636771 daily by oral gavage (e.g., 30 mg/kg).
-
Administer anti-PD-1 antibody intraperitoneally (e.g., 200 µg per dose, every 3 days).
-
-
Tumor Monitoring: Measure tumor volume with calipers twice weekly. Monitor animal body weight and overall health.
-
Endpoint Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize mice and harvest tumors for further analysis (e.g., flow cytometry, immunohistochemistry).
Flow Cytometry for Tumor-Infiltrating Lymphocytes
This protocol provides a general framework for analyzing immune cell populations within the tumor microenvironment. Specific antibody panels should be optimized based on the experimental question.
Materials:
-
Freshly harvested tumor tissue
-
Tumor dissociation kit (e.g., collagenase, DNase)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fc block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Ki-67)
-
Live/Dead stain
-
Flow cytometer
Procedure:
-
Single-Cell Suspension: Dissociate the tumor tissue into a single-cell suspension using a tumor dissociation kit and filter through a cell strainer.
-
Staining:
-
Stain for cell viability using a Live/Dead stain.
-
Block Fc receptors with Fc block.
-
Perform surface staining with a cocktail of antibodies against cell surface markers.
-
For intracellular staining (e.g., FoxP3, Ki-67), fix and permeabilize the cells according to the manufacturer's protocol, followed by incubation with intracellular antibodies.
-
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry analysis software to quantify different immune cell populations (e.g., CD8+ T cells, CD4+ conventional T cells, regulatory T cells) and their activation status (e.g., Ki-67 expression).
Visualizations
Caption: PI3Kβ signaling in PTEN-deficient tumors and the synergistic effect with immunotherapy.
Caption: General workflow for preclinical and clinical evaluation of GSK2636771 with immunotherapy.
References
- 1. researchgate.net [researchgate.net]
- 2. ascopubs.org [ascopubs.org]
- 3. Loss of PTEN associated with resistance to anti-PD-1 checkpoint blockade therapy in metastatic uterine leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Facebook [cancer.gov]
- 7. Anti-OX40 antibody directly enhances the function of tumor-reactive CD8+ T cells and synergizes with PI3Kβ inhibition in PTEN loss melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Treg-driven tumour control by PI3Kδ inhibition limits myeloid-derived suppressor cell expansion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a GSK2636771 Methyl-Based High-Throughput Screen
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2636771 is a potent and selective inhibitor of the p110β catalytic subunit of phosphoinositide 3-kinase (PI3Kβ).[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3][4][5][6] GSK2636771 exerts its anti-neoplastic effects by inhibiting this pathway, leading to apoptosis and reduced tumor growth, particularly in cancers with a deficiency in the tumor suppressor PTEN.[7][8][9]
Recent scientific evidence has illuminated significant crosstalk between the PI3K/Akt signaling cascade and the epigenetic machinery, specifically DNA methylation. The PI3K/Akt pathway has been shown to influence the expression and activity of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns.[1][2][10] This intricate connection provides a novel opportunity to develop an indirect, methyl-based high-throughput screen (HTS) to identify and characterize inhibitors of the PI3K pathway, such as GSK2636771.
This application note details a robust, fluorescence-based high-throughput assay designed to screen for inhibitors of PI3Kβ by measuring the activity of DNA Methyltransferase 1 (DNMT1). The rationale for this indirect assay is based on the principle that inhibition of PI3Kβ by compounds like GSK2636771 will modulate downstream signaling to DNMT1, resulting in a measurable change in its enzymatic activity.
Signaling Pathway
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt proceeds to phosphorylate a multitude of downstream targets, including components of the mTOR pathway, to regulate diverse cellular functions.
The crosstalk with the DNA methylation machinery can occur at multiple levels. For instance, Akt can phosphorylate and regulate the activity of enzymes that, in turn, control the expression of DNMTs. Conversely, the methylation status of genes encoding components of the PI3K/Akt pathway can also influence the pathway's activity. In the context of this assay, we hypothesize that the inhibition of PI3Kβ by GSK2636771 will lead to a downstream alteration of DNMT1 activity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. EpiQuik DNMT Activity/Inhibition Assay Ultra Kit (Fluorometric) | EpigenTek [epigentek.com]
- 4. DNA methyltransferase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4-MK2 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a universal radioactive DNA methyltransferase inhibition test for high-throughput screening and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EpiQuik DNMT1 Activity/Inhibitor Screening Assay Core Kit | EpigenTek [epigentek.com]
- 9. DNMT Activity Assay Kit (Fluorometric), Research Kits - Epigenetics [epigenhub.com]
- 10. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Assessing GSK2636771 Efficacy in 3D Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2636771 is a potent and selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ), a key component of the PI3K/Akt/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in various cancers, often linked to mutations or loss of the tumor suppressor PTEN.[3][4][5] Consequently, GSK2636771 has emerged as a promising therapeutic agent, particularly for PTEN-deficient tumors.
Three-dimensional (3D) cell culture models, such as spheroids, are increasingly recognized for their superior physiological relevance compared to traditional 2D monolayer cultures. They better mimic the complex tumor microenvironment, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration barriers.[6][7][8] This increased complexity can significantly impact drug response and provides a more predictive platform for preclinical drug evaluation.
These application notes provide detailed protocols for assessing the efficacy of GSK2636771 in 3D cell culture models, focusing on methods to evaluate cell viability, apoptosis, and target engagement within the PI3K/Akt signaling pathway.
Signaling Pathway and Experimental Workflow
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. GSK2636771 specifically inhibits the p110β catalytic subunit of PI3K, thereby blocking the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This prevents the recruitment and activation of downstream effectors like Akt.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of GSK2636771.
The following diagram outlines a general experimental workflow for assessing the efficacy of GSK2636771 in 3D cell culture.
Caption: General experimental workflow for assessing GSK2636771 efficacy in 3D spheroids.
Quantitative Data Summary
While extensive quantitative data for GSK2636771 in 3D spheroid models is not widely available in the public domain, the following table provides a template for how such data could be presented. Researchers should populate this table with their own experimental results. For context, data from 2D or other relevant models with similar PI3K inhibitors can be used as a preliminary reference.
| Cell Line (PTEN status) | 3D Culture Method | Assay | Endpoint | GSK2636771 IC50 (µM) | Notes |
| Example: PC-3 (PTEN-null) | Liquid Overlay | CellTiter-Glo® 3D | Viability | [Insert experimental value] | 72-hour treatment |
| Example: BT-549 (PTEN-null) | Hanging Drop | Caspase-Glo® 3/7 3D | Apoptosis | [Insert experimental value] | 48-hour treatment |
| Example: U-87 MG (PTEN-null) | Matrigel Embedding | Western Blot | p-Akt Inhibition | [Insert experimental value] | 24-hour treatment |
| Example: LNCaP (PTEN-wildtype) | Liquid Overlay | CellTiter-Glo® 3D | Viability | [Insert experimental value] | 72-hour treatment |
Experimental Protocols
3D Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of tumor spheroids using the liquid overlay method in ultra-low attachment (ULA) plates.
Materials:
-
PTEN-deficient and proficient cancer cell lines (e.g., PC-3, BT-549, U-87 MG, LNCaP)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in standard T-75 flasks to 70-80% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.
-
Determine the cell concentration using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 - 5,000 cells per well).
-
Pipette 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at 200 x g for 5 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 3-5 days to allow for spheroid formation. Spheroid size and compactness should be monitored daily using a microscope.
Cell Viability Assessment (CellTiter-Glo® 3D Assay)
This protocol measures the number of viable cells in 3D culture based on the quantification of ATP.
Materials:
-
3D spheroids in a 96-well ULA plate
-
GSK2636771 stock solution (in DMSO)
-
Complete culture medium
-
CellTiter-Glo® 3D Reagent (Promega)
-
Opaque-walled 96-well plates suitable for luminescence reading
-
Luminometer
Procedure:
-
Prepare serial dilutions of GSK2636771 in complete culture medium. A vehicle control (DMSO) should also be prepared.
-
Carefully remove 50 µL of medium from each well of the spheroid culture plate and add 50 µL of the corresponding GSK2636771 dilution or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.
-
After incubation, equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on a plate shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Transfer the lysate to an opaque-walled 96-well plate.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability relative to the vehicle-treated control and plot dose-response curves to determine the IC50 value.
Western Blot Analysis of PI3K Pathway Proteins
This protocol details the extraction of proteins from 3D spheroids for the analysis of key PI3K pathway proteins by Western blotting.
Materials:
-
Treated 3D spheroids
-
Cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Micro-pestles and tubes
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Collect spheroids from each treatment condition by centrifugation at 200 x g for 5 minutes.
-
Wash the spheroids twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to the spheroid pellet.
-
Mechanically disrupt the spheroids using a micro-pestle.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Immunofluorescence Staining of p-Akt in Spheroids
This protocol allows for the visualization of protein localization and expression within the 3D spheroid structure.
Materials:
-
Treated 3D spheroids
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Primary antibody (e.g., anti-p-Akt (Ser473))
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Microscope slides and coverslips
-
Confocal microscope
Procedure:
-
Collect spheroids by centrifugation and wash with PBS.
-
Fix the spheroids in 4% PFA for 1 hour at room temperature.
-
Wash the spheroids three times with PBS.
-
Permeabilize the spheroids with permeabilization buffer for 30 minutes at room temperature.
-
Wash the spheroids three times with PBST (PBS with 0.1% Tween-20).
-
Block non-specific binding with blocking buffer for 1-2 hours at room temperature.
-
Incubate the spheroids with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the spheroids three times with PBST.
-
Incubate the spheroids with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 2 hours at room temperature, protected from light.
-
Wash the spheroids three times with PBST.
-
Mount the spheroids on a microscope slide with mounting medium and seal with a coverslip.
-
Image the spheroids using a confocal microscope.
Conclusion
The assessment of GSK2636771 efficacy in 3D cell culture models provides a more translationally relevant approach to preclinical drug evaluation. The protocols outlined in these application notes offer a comprehensive framework for investigating the effects of this PI3Kβ inhibitor on spheroid viability, apoptosis, and target pathway modulation. By employing these advanced in vitro systems, researchers can gain deeper insights into the therapeutic potential of GSK2636771 and make more informed decisions in the drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. A First-Time-in-Human Study of GSK2636771, a Phosphoinositide 3 Kinase Beta-Selective Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K-beta Inhibitor for PTEN Loss-Related Cancers · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. PIK3CB Inhibitor GSK2636771 in Cancers With PTEN Mutation/Deletion or Loss of PTEN Protein Expression: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocols N and P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the evaluation of PI3K inhibitors through 3D melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alteration of cellular behavior and response to PI3K pathway inhibition by culture in 3D collagen gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Responsiveness to PI3K and MEK Inhibitors in Breast Cancer. Use of a 3D Culture System to Study Pathways Related to Hormone Independence in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for GSK2636771 and Methyl Treatment in Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2636771 is a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform, a key component of the PI3K/Akt/mTOR signaling pathway.[1][2][3][4] Dysregulation of this pathway is a frequent event in various solid tumors, often leading to increased tumor cell growth, survival, and resistance to therapies.[2][3] GSK2636771 has shown particular efficacy in tumor cells with a deficiency in the tumor suppressor PTEN, which normally acts as a negative regulator of the PI3K pathway.[1][2][3]
Recent research has highlighted the intricate crosstalk between intracellular signaling pathways and epigenetic modifications, such as DNA methylation, in cancer. The PI3K/Akt pathway can influence the activity of DNA methyltransferases (DNMTs), enzymes responsible for adding methyl groups to DNA, which can lead to the silencing of tumor suppressor genes.[5] Conversely, the methylation status of genes like PTEN can impact the sensitivity of cancer cells to PI3K inhibitors.[5] This provides a strong rationale for exploring the combination of PI3K inhibitors like GSK2636771 with agents that target DNA methylation.
These application notes provide a detailed experimental framework for investigating the synergistic or additive effects of combining GSK2636771 with a DNA methyltransferase inhibitor (DNMTi), using patient-derived organoids (PDOs) as a preclinical model. Organoids are three-dimensional (3D) in vitro culture systems that closely recapitulate the genetic and phenotypic characteristics of the original tumor, making them a valuable tool for drug screening and personalized medicine.[6][7][8]
Signaling Pathway and Experimental Rationale
GSK2636771 selectively inhibits the p110β catalytic subunit of PI3K, thereby blocking the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This prevents the recruitment and activation of downstream effectors like Akt, ultimately leading to decreased cell proliferation and survival.[2][3][9]
Combining GSK2636771 with a DNMT inhibitor may offer a synergistic anti-tumor effect. For instance, a DNMTi could reactivate silenced tumor suppressor genes (e.g., PTEN), potentially increasing the sensitivity of cancer cells to PI3Kβ inhibition.[5]
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from the proposed experiments.
Table 1: IC50 Values of GSK2636771 and DNMTi in Tumor Organoids
| Organoid Line | GSK2636771 IC50 (µM) | DNMTi IC50 (µM) |
| PDO-1 (PTEN-null) | e.g., 0.5 | e.g., 1.2 |
| PDO-2 (PTEN-wt) | e.g., 5.8 | e.g., 1.5 |
| PDO-3 (PIK3CB mut) | e.g., 0.2 | e.g., 0.9 |
Table 2: Combination Index (CI) for GSK2636771 and DNMTi
| Organoid Line | Drug Ratio (GSK:DNMTi) | CI Value (at Fa=0.5) | Interpretation |
| PDO-1 | 1:2 | e.g., 0.4 | Synergy |
| PDO-1 | 1:1 | e.g., 0.7 | Synergy |
| PDO-2 | 1:1 | e.g., 1.0 | Additive |
| PDO-3 | 1:2 | e.g., 0.3 | Strong Synergy |
Note: CI < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.
Table 3: Apoptosis Induction by Combination Treatment
| Treatment Group | % Apoptotic Cells (Annexin V+) | Fold Change vs. Control |
| Control (DMSO) | e.g., 5% | 1.0 |
| GSK2636771 (IC25) | e.g., 15% | 3.0 |
| DNMTi (IC25) | e.g., 12% | 2.4 |
| Combination | e.g., 45% | 9.0 |
Experimental Protocols
The following protocols provide a detailed methodology for assessing the combination of GSK2636771 and a DNMT inhibitor in patient-derived organoids.
Protocol 1: Patient-Derived Organoid (PDO) Culture
This protocol outlines the general steps for establishing and maintaining PDO cultures. Specific media compositions may vary depending on the tissue of origin.[10][11][12]
-
Tissue Digestion:
-
Mechanically mince fresh tumor tissue into small fragments (~1-2 mm³).
-
Digest the tissue fragments in a digestion medium containing collagenase and dispase for 30-60 minutes at 37°C with gentle agitation.[12]
-
Neutralize the digestion enzymes with an equal volume of advanced DMEM/F12.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
-
Organoid Seeding:
-
Centrifuge the cell suspension and resuspend the pellet in a basement membrane matrix (e.g., Matrigel).
-
Dispense 50 µL domes of the cell-Matrigel suspension into pre-warmed 24-well plates.
-
Allow the domes to polymerize at 37°C for 15-20 minutes.
-
Overlay each dome with 500 µL of organoid growth medium.
-
-
Organoid Maintenance:
-
Culture the organoids at 37°C in a 5% CO₂ incubator.
-
Replace the growth medium every 2-3 days.
-
Passage the organoids every 7-14 days by mechanically or enzymatically dissociating them and re-seeding them in fresh Matrigel.
-
Protocol 2: Combination Drug Screening Assay
This protocol describes a high-throughput method for evaluating the efficacy of GSK2636771 and a DNMTi, both alone and in combination.[11][13]
-
Organoid Plating:
-
Harvest established organoid cultures and dissociate them into small fragments or single cells.
-
Count the viable cells and resuspend them in Matrigel at a density of 1,000-5,000 cells per 10 µL.
-
Plate 10 µL of the organoid-Matrigel suspension into each well of a 96-well or 384-well plate.[13]
-
Allow the Matrigel to solidify and add 100 µL of organoid growth medium.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of GSK2636771 and the DNMTi (e.g., Decitabine) in DMSO.
-
Create a dose-response matrix by serially diluting the drugs in organoid growth medium. A 7x7 matrix is recommended for initial screening.
-
After 24-48 hours of organoid formation, carefully remove the existing medium and add the drug-containing medium to the respective wells.
-
-
Viability Assessment:
-
Incubate the plates for 72-120 hours.
-
Assess cell viability using a luminescence-based assay (e.g., CellTiter-Glo® 3D) that measures ATP content, which correlates with the number of viable cells.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control wells.
-
Calculate the IC50 values for each drug alone using a non-linear regression model.
-
Determine the synergistic, additive, or antagonistic effects of the drug combination by calculating the Combination Index (CI) using software like CompuSyn.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Gsk-2636771 | C22H22F3N3O3 | CID 56949517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The emerging role of PI3K/AKT-mediated epigenetic regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput solutions in tumor organoids: from culture to drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
utilizing GSK2636771 methyl to study PI3Kβ-dependent signaling
Application Note
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[3][4] The class I PI3Ks are heterodimers composed of a regulatory and a catalytic subunit. The p110β catalytic isoform, encoded by the PIK3CB gene, plays a crucial role in mediating signaling downstream of receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs).[5] Notably, tumors with loss of the tumor suppressor PTEN (Phosphatase and Tensin Homolog) often exhibit a dependence on PI3Kβ signaling for their growth and survival.[6]
GSK2636771 is a potent, orally bioavailable, and selective inhibitor of the p110β isoform of PI3K.[7][8][9][10] Its high selectivity for PI3Kβ over other class I isoforms (α, γ, and δ) makes it an invaluable tool for researchers to specifically investigate the biological functions and downstream signaling events mediated by PI3Kβ.[7][8][9] This document provides detailed protocols and data for utilizing GSK2636771 to study PI3Kβ-dependent signaling in cancer research.
Mechanism of Action
GSK2636771 acts as an ATP-competitive inhibitor of PI3Kβ.[7] By binding to the ATP-binding pocket of the p110β catalytic subunit, it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 serves as a crucial second messenger that recruits and activates downstream effectors containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase AKT.[5] Inhibition of PI3Kβ by GSK2636771 leads to a reduction in PIP3 levels, thereby suppressing the activation of AKT and its downstream targets, which can ultimately result in the inhibition of tumor cell growth and induction of apoptosis in PI3Kβ-dependent cancer cells.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of GSK2636771, providing a reference for experimental design.
Table 1: In Vitro Potency and Selectivity of GSK2636771
| Parameter | Value | Notes |
| Ki (PI3Kβ) | 0.89 nM | Apparent dissociation constant.[7][8] |
| IC50 (PI3Kβ) | 5.2 nM | Half-maximal inhibitory concentration in biochemical assays.[7][8][11] |
| Selectivity | >900-fold vs p110α and p110γ>10-fold vs p110δ | Demonstrates high selectivity for the β isoform.[7][8][9] |
Table 2: Cellular Activity of GSK2636771 in PTEN-deficient Cancer Cell Lines
| Cell Line | Cancer Type | EC50 | Notes |
| PC-3 | Prostate Adenocarcinoma | 36 nM | Effective concentration for 50% response in cellular assays.[9][12] |
| HCC70 | Breast Cancer | 72 nM | Effective concentration for 50% response in cellular assays.[9][12] |
| LNCaP | Prostate Cancer | 42 nM - 178 nM | Inhibition of AKT phosphorylation at Ser473.[8] |
Experimental Protocols
Herein are detailed protocols for key experiments to investigate PI3Kβ-dependent signaling using GSK2636771.
Protocol 1: Cell Viability Assay
This protocol is designed to determine the effect of GSK2636771 on the proliferation and viability of cancer cells, particularly those with PTEN loss.
Materials:
-
GSK2636771
-
Cancer cell lines (e.g., PTEN-deficient PC3, BT549, HCC70)[8][9]
-
Complete cell culture medium
-
96-well microtiter plates
-
CellTiter-Blue® or alamarBlue® Cell Viability Reagent[7][12][13]
-
Plate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,500-15,000 cells/well, and allow them to adhere for 24 hours.[8][9][12]
-
Compound Treatment: Prepare serial dilutions of GSK2636771 in complete medium (e.g., from 100 pM to 10 µM).[8][9][12] Remove the old medium from the cells and add the medium containing the different concentrations of GSK2636771. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.[9][12]
-
Viability Assessment: Add CellTiter-Blue® or alamarBlue® reagent to each well according to the manufacturer's instructions and incubate for 1.5-4 hours.[9][12]
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control and plot the data to determine the EC50 value.
Protocol 2: Western Blot Analysis of PI3Kβ Pathway Inhibition
This protocol allows for the assessment of GSK2636771's effect on the phosphorylation status of key downstream effectors of the PI3Kβ pathway, such as AKT.
Materials:
-
GSK2636771
-
Cancer cell lines (e.g., HCC1954, MDA-MB-468, PC3)[7]
-
Complete cell culture medium
-
6-well plates or larger culture dishes
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[7][14][15]
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes[7]
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[16]
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies[14]
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with increasing concentrations of GSK2636771 (e.g., 0.1 µM to 10 µM) for a specified duration (e.g., 24 to 48 hours).[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]
-
SDS-PAGE and Transfer: Prepare protein samples with Laemmli buffer, boil, and then separate 30-40 µg of protein per lane on an SDS-PAGE gel.[7] Transfer the separated proteins to a membrane.[7]
-
Immunoblotting:
-
Detection: Wash the membrane again with TBST and then visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.
Visualizations
The following diagrams illustrate the PI3Kβ signaling pathway and a typical experimental workflow for its investigation using GSK2636771.
Caption: PI3Kβ signaling pathway and the inhibitory action of GSK2636771.
Caption: Experimental workflow for studying PI3Kβ signaling with GSK2636771.
References
- 1. PRINCIPLES OF PI3K BIOLOGY AND ITS ROLE IN LYMPHOMA - Targeting Oncogenic Drivers and Signaling Pathways in Hematologic Malignancies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pi3k signaling pathways: Topics by Science.gov [science.gov]
- 3. Gsk-2636771 | C22H22F3N3O3 | CID 56949517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. PI3Kβ—A Versatile Transducer for GPCR, RTK, and Small GTPase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. abmole.com [abmole.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. The PI3K/Akt/GSK-3β/ROS/eIF2B pathway promotes breast cancer growth and metastasis via suppression of NK cell cytotoxicity and tumor cell susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ptglab.com [ptglab.com]
Troubleshooting & Optimization
troubleshooting GSK2636771 methyl solubility issues in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PI3Kβ inhibitor, GSK2636771. The focus is to address common challenges, particularly those related to solubility for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is GSK2636771 and what is its mechanism of action?
GSK2636771 is a potent, selective, and orally bioavailable inhibitor of the phosphatidylinositol 3-kinase β (PI3Kβ) isoform.[1][2][3] It exhibits high selectivity for PI3Kβ over other isoforms, such as p110α and p110γ (900-fold) and a 10-fold selectivity over p110δ.[2][3] By inhibiting PI3Kβ, GSK2636771 blocks the PI3K/Akt/mTOR signaling pathway, which can lead to the inhibition of tumor cell growth and apoptosis, particularly in cancer cells with a dependency on this pathway, such as those with PTEN deficiency.[4][5]
Q2: In what solvents is GSK2636771 soluble?
GSK2636771 is soluble in dimethyl sulfoxide (DMSO).[1][2][3][4] However, it is poorly soluble or insoluble in water and ethanol.[1][3][6] For in vivo studies, formulations using a combination of DMSO, PEG300, Tween-80, and saline have been reported.[1]
Q3: How should I prepare a stock solution of GSK2636771?
It is highly recommended to prepare a concentrated stock solution of GSK2636771 in high-quality, anhydrous DMSO.[2][3] To aid dissolution, techniques such as sonication and gentle warming (e.g., to 60°C) can be employed.[2][4] It is crucial to use newly opened or anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[2][3]
Q4: How should I store the GSK2636771 stock solution?
Stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[2] These aliquots should be stored at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).[2][7]
Troubleshooting Guide: Solubility Issues in Vitro
A common challenge when working with hydrophobic compounds like GSK2636771 is precipitation when diluting the DMSO stock solution into aqueous cell culture media. Below are common problems and solutions.
Problem: My GSK2636771 precipitates out of solution when I add it to my cell culture medium.
-
Potential Cause 1: Exceeding Aqueous Solubility. GSK2636771 is poorly soluble in aqueous solutions. When the DMSO stock is diluted, the compound can crash out of solution if its concentration exceeds its solubility limit in the final aqueous medium.
-
Solution: When diluting the stock solution, add it to the medium slowly while gently vortexing or mixing to ensure rapid and even dispersion. Also, visually inspect the medium for any signs of precipitation after the addition.
-
-
Potential Cause 2: High Final DMSO Concentration. While DMSO is an excellent solvent for GSK2636771, high concentrations in the final cell culture medium can be toxic to cells. A common goal is to keep the final DMSO concentration below 0.5%.
-
Solution: Prepare a more concentrated stock solution in DMSO. This allows for the addition of a smaller volume to the aqueous medium, thus keeping the final DMSO concentration low while achieving the desired working concentration of GSK2636771.
-
-
Potential Cause 3: Temperature Effects. Changes in temperature between the stock solution and the cell culture medium can affect solubility.
-
Solution: Ensure that both the stock solution and the culture medium are at a similar temperature before mixing. If you are warming your medium to 37°C, be aware that this can influence the solubility of the compound.
-
-
Potential Cause 4: Poor Quality or Hydrated DMSO. Water in your DMSO will significantly decrease the solubility of GSK2636771.[2][3]
-
Solution: Always use fresh, high-purity, anhydrous DMSO to prepare your stock solutions.
-
Quantitative Data: Solubility of GSK2636771
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | ~87 mg/mL | ~200.72 mM | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[3] |
| DMSO | ~86 mg/mL | ~198.42 mM | [3] |
| DMSO | ~54 mg/mL | ~124.59 mM | [3] |
| DMSO | ~28 mg/mL | ~64.6 mM | [1][3] |
| DMSO | ~25 mg/mL | ~57.68 mM | May require sonication.[4] |
| DMSO | ~16.67 mg/mL | ~38.46 mM | May require sonication and warming to 60°C.[2] |
| Water | <1 mg/mL | Insoluble | [1][3][6] |
| Ethanol | <1 mg/mL | Insoluble | [1][3] |
Note: The actual solubility may vary slightly between different batches of the compound.[6][8]
Experimental Protocols & Visualizations
Protocol: Preparation of GSK2636771 for In Vitro Assays
-
Prepare Stock Solution:
-
Weigh out the desired amount of GSK2636771 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).[9]
-
If necessary, facilitate dissolution by sonicating the solution in a water bath or by gentle warming.
-
Ensure the compound is fully dissolved before proceeding.
-
-
Prepare Working Solution:
-
Warm your cell culture medium to the desired temperature (typically 37°C).
-
Perform a serial dilution of your DMSO stock solution to create an intermediate stock if a very low final concentration is required.
-
To prepare the final working solution, slowly add the required volume of the DMSO stock (or intermediate dilution) to the pre-warmed cell culture medium while gently vortexing. Do not add the aqueous medium to the DMSO stock.
-
Visually inspect the final solution for any signs of precipitation.
-
-
Cell Treatment:
-
Add the final working solution of GSK2636771 to your cell cultures. Ensure the final DMSO concentration does not exceed a level that is toxic to your specific cell line (typically <0.5%).
-
Diagrams
Caption: Experimental workflow for preparing GSK2636771 solutions.
References
- 1. GSK-2636771 | PI3Kβ inhibitor | CAS 1372540-25-4 | Buy GSK2636771 from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. GSK2636771 | CAS:1372540-25-4 | PIK3 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Gsk-2636771 | C22H22F3N3O3 | CID 56949517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSK2636771产品说明书 [selleck.cn]
- 7. GSK2636771 Datasheet DC Chemicals [dcchemicals.com]
- 8. selleckchem.com [selleckchem.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Overcoming Resistance to GSK2636771 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the PI3Kβ inhibitor, GSK2636771, in in-vitro cancer cell line models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GSK2636771?
A1: GSK2636771 is a potent and selective inhibitor of the p110β catalytic subunit of phosphoinositide 3-kinase (PI3Kβ). In cancer cells, particularly those with a loss of the tumor suppressor PTEN, the PI3K/Akt signaling pathway is often hyperactivated, promoting cell survival and proliferation. GSK2636771 blocks the activity of PI3Kβ, leading to decreased phosphorylation of Akt and downstream signaling, which can result in the inhibition of tumor cell growth and apoptosis.
Q2: My cancer cell line, which was initially sensitive to GSK2636771, is now showing resistance. What are the common molecular mechanisms for this acquired resistance?
A2: Acquired resistance to PI3K inhibitors like GSK2636771 can arise from several mechanisms:
-
Feedback Loop Activation: Inhibition of the PI3K pathway can sometimes trigger compensatory feedback loops. A common observation is the reactivation of the MAPK/ERK pathway, which can then promote cell survival independently of PI3K signaling.[1]
-
Reactivation of the PI3K Pathway: Resistance can emerge through genetic alterations that reactivate the PI3K pathway itself. This can include acquired activating mutations in PIK3CB, the gene encoding the p110β subunit of PI3K.[2][3][4]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): The inhibition of the PI3K/Akt pathway can lead to the upregulation of various RTKs, such as HER3, which can then signal through alternative pathways to promote cell survival.[5]
-
Loss of PTEN Function in PIK3CA-mutant cells: In cells with activating PIK3CA mutations, acquired loss of PTEN function can lead to increased signaling through the p110β isoform of PI3K, thereby conferring resistance to p110α-specific inhibitors and potentially impacting the efficacy of broader PI3K inhibitors.[6]
Q3: How can I confirm that my cell line has developed resistance to GSK2636771?
A3: Resistance can be quantified by a significant shift in the half-maximal inhibitory concentration (IC50). You can perform a cell viability assay (e.g., MTT or CellTiter-Glo) on both the parental (sensitive) and the suspected resistant cell lines, treating them with a range of GSK2636771 concentrations. A substantial increase in the IC50 value for the resistant line compared to the parental line confirms resistance.
Q4: Are there any known combination therapies that can overcome GSK2636771 resistance?
A4: Based on the known resistance mechanisms, several combination strategies are rational. For instance, if resistance is mediated by the activation of the MAPK pathway, co-treatment with a MEK inhibitor could be effective.[7] Similarly, if resistance is due to the upregulation of a specific RTK, combining GSK2636771 with an inhibitor targeting that receptor may restore sensitivity.
Troubleshooting Guides
Problem 1: Increased IC50 of GSK2636771 in long-term cultures.
-
Possible Cause: Development of acquired resistance through clonal selection.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response cell viability assay to quantify the shift in IC50 between your current cell line and a fresh, low-passage stock of the parental cell line.
-
Investigate Mechanism:
-
Western Blot Analysis: Check for reactivation of the PI3K pathway (p-Akt levels) and activation of compensatory pathways like MAPK (p-ERK levels).
-
Gene Sequencing: Sequence the PIK3CB gene to check for acquired mutations.
-
-
Strategy to Overcome:
-
Combination Therapy: Based on your findings, test the efficacy of combining GSK2636771 with a MEK inhibitor or an appropriate RTK inhibitor.
-
-
Problem 2: Western blot shows incomplete inhibition of p-Akt despite GSK2636771 treatment in the resistant cell line.
-
Possible Cause: Reactivation of the PI3K pathway, possibly through an acquired mutation in PIK3CB or upregulation of an alternative PI3K isoform.
-
Troubleshooting Steps:
-
Validate Antibody: Ensure your p-Akt antibody is specific and working correctly using appropriate controls.
-
Sequence PIK3CB: Analyze the genetic sequence of the p110β catalytic subunit for mutations that may confer resistance.[2][3][4]
-
Assess Other PI3K Isoforms: If no PIK3CB mutation is found, consider the possibility of isoform switching. Use isoform-specific PI3K inhibitors to probe the involvement of other catalytic subunits.
-
Downstream Inhibition: Test the efficacy of inhibitors targeting downstream components of the pathway, such as an Akt inhibitor (e.g., Capivasertib) or an mTOR inhibitor.[8]
-
Problem 3: Resistant cells show increased expression of an RTK (e.g., HER3).
-
Possible Cause: A compensatory feedback mechanism is leading to the upregulation of the RTK to bypass the PI3Kβ inhibition.
-
Troubleshooting Steps:
-
Confirm RTK Activation: Perform a western blot to check for increased phosphorylation of the suspected RTK.
-
Functional Validation: Use siRNA to knock down the expression of the RTK in the resistant cells and see if sensitivity to GSK2636771 is restored.
-
Combination Strategy: Treat the resistant cells with a combination of GSK2636771 and a specific inhibitor of the upregulated RTK.
-
Data Presentation
Table 1: Illustrative Example of IC50 Shift in a GSK2636771-Resistant Cell Line
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental PTEN-null Prostate Cancer (PC-3) | GSK2636771 | 0.5 | - |
| GSK2636771-Resistant PC-3 (PC-3-GR) | GSK2636771 | 8.2 | 16.4 |
| PC-3-GR | GSK2636771 + MEK Inhibitor (1 µM) | 1.5 | 3.0 |
Table 2: Example of Protein Expression Changes in Resistant Cells
| Protein | Parental PC-3 | GSK2636771-Resistant PC-3 (PC-3-GR) |
| p-Akt (Ser473) | High | Moderately High (incomplete inhibition) |
| Total Akt | Unchanged | Unchanged |
| p-ERK1/2 (Thr202/Tyr204) | Low | High |
| Total ERK1/2 | Unchanged | Unchanged |
| HER3 | Low | High |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of GSK2636771 (e.g., 0.01 to 20 µM) for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression.
Western Blotting
-
Cell Lysis: Treat cells with GSK2636771 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, Total Akt, p-ERK, Total ERK, or other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
siRNA-Mediated Gene Knockdown
-
Cell Seeding: Seed cells in a 6-well plate so that they are 50-70% confluent at the time of transfection.
-
Transfection Complex Preparation: Dilute the target-specific siRNA and a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free media according to the manufacturer's instructions.
-
Transfection: Add the siRNA-lipid complex to the cells and incubate for 24-48 hours.
-
Validation of Knockdown: Harvest the cells and perform qPCR or Western blotting to confirm the knockdown of the target gene.
-
Functional Assay: Re-plate the transfected cells and perform a cell viability assay with GSK2636771 to assess the effect of the gene knockdown on drug sensitivity.
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of GSK2636771.
Caption: Overview of potential resistance mechanisms to GSK2636771.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Activating Mutations in PIK3CB Confer Resistance to PI3K Inhibition and Define a Novel Oncogenic Role for p110β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Feedback upregulation of HER3 (ErbB3) expression and activity attenuates antitumor effect of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Acquired Resistance in Alpelisib-treated Gastric Cancer Cells With PIK3CA Mutations and Overcoming Strategies | Anticancer Research [ar.iiarjournals.org]
Technical Support Center: Improving the In Vivo Delivery of GSK2636771
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo delivery of GSK2636771. The information is presented in a clear question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is GSK2636771 and what is its mechanism of action?
A1: GSK2636771 is an orally bioavailable and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform.[1][2][3] Its mechanism of action involves selectively inhibiting the kinase activity of PI3Kβ, which is a key component of the PI3K/Akt/mTOR signaling pathway.[3] This pathway is crucial for regulating cell growth, proliferation, and survival. Dysregulation of this pathway is a frequent event in the development of solid tumors. GSK2636771 has shown particular efficacy in tumor cells that have a deficiency in the tumor suppressor protein PTEN.[2]
Q2: What are the main challenges in the in vivo delivery of GSK2636771?
A2: As a compound with low aqueous solubility, a primary challenge for the in vivo delivery of GSK2636771 is achieving adequate bioavailability.[4] Poor solubility can lead to low absorption from the gastrointestinal tract, resulting in suboptimal plasma concentrations and reduced efficacy.[4] Therefore, appropriate formulation is critical for successful in vivo studies.
Q3: What are the recommended routes of administration for GSK2636771 in preclinical animal models?
A3: In preclinical studies, the most common route of administration for GSK2636771 is oral gavage.[1][2] This method allows for precise dose administration and is relevant to its intended oral route in clinical settings.
Q4: What are the typical dose ranges for GSK2636771 in mouse xenograft models?
A4: In studies using mouse xenograft models with PC3 human prostate tumor cells, GSK2636771 has been administered orally at doses ranging from 1 to 30 mg/kg daily for 21 days.[1][2]
Troubleshooting Guides
Issue 1: Poor Compound Solubility and Formulation Precipitation
Q: My GSK2636771 formulation is precipitating, or I am observing inconsistent results between animals. What can I do?
A: This is a common issue for poorly soluble compounds. Here are some troubleshooting steps:
-
Vehicle Selection: For oral gavage of hydrophobic compounds like GSK2636771, a suspension in a vehicle containing a suspending agent and a surfactant is recommended. A commonly used vehicle is a combination of methylcellulose and Tween 80 in water.[5][6][7]
-
Formulation Protocol: Ensure you are following a robust protocol for vehicle and drug preparation. It is crucial to properly dissolve the suspending agent and thoroughly disperse the compound. See the detailed "Protocol for Preparation of 0.5% Methylcellulose and 0.2% Tween 80 Vehicle" below.
-
Sonication: After adding GSK2636771 to the vehicle, use a bath sonicator to create a fine and uniform suspension. This can help to reduce particle size and improve dissolution and absorption.
-
Pre-Dosing Preparation: Always vortex the formulation vigorously immediately before each oral gavage administration to ensure a homogenous suspension and accurate dosing.
Issue 2: Inconsistent Dosing and Administration Errors with Oral Gavage
Q: I am concerned about the accuracy and consistency of my oral gavage technique. How can I improve this?
A: Proper oral gavage technique is essential for animal welfare and data reproducibility.
-
Proper Restraint: Ensure the mouse is properly restrained to prevent movement and injury. The head and body should be in a straight line to facilitate the passage of the gavage needle.[8]
-
Correct Needle Placement: The gavage needle should be inserted gently along the roof of the mouth and advanced slowly into the esophagus. If any resistance is met, do not force the needle. Withdraw and re-attempt.[8][9]
-
Slow Administration: Administer the formulation slowly to avoid regurgitation and aspiration.[9]
-
Training and Practice: If you are new to oral gavage, seek training from experienced personnel. Practicing with a vehicle-only formulation can help improve your technique.
Issue 3: Unexpected Toxicity or Adverse Events
Q: I am observing unexpected adverse effects in my study animals. What could be the cause?
A: While GSK2636771 is a selective inhibitor, off-target effects and on-target toxicities can occur.
-
Dose-Dependent Toxicity: The observed toxicity may be dose-dependent. Consider performing a dose-response study to identify the maximum tolerated dose (MTD) in your specific animal model.
-
Common PI3K Inhibitor Toxicities: Inhibition of the PI3K pathway can lead to specific toxicities. Common adverse events associated with PI3K inhibitors include diarrhea, rash, and hyperglycemia.[10][11] Monitor the animals closely for these signs.
-
Vehicle Effects: The administration vehicle itself can sometimes cause adverse effects. Always include a vehicle-only control group in your study to differentiate between vehicle-related and compound-related toxicities.[12]
Data Presentation
Table 1: Preclinical In Vivo Study Parameters for GSK2636771
| Parameter | Details | Reference |
| Animal Model | Female nude mice with PC3 human prostate tumor xenografts | [1][2] |
| Route of Administration | Oral Gavage | [1][2] |
| Dose Range | 1, 3, 10, and 30 mg/kg | [1][2] |
| Dosing Frequency | Once daily | [1][2] |
| Study Duration | 21 days | [1][2] |
Experimental Protocols
Protocol for Preparation of 0.5% Methylcellulose and 0.2% Tween 80 Vehicle
This protocol describes the preparation of a common vehicle for oral administration of poorly soluble compounds.
Materials:
-
Methylcellulose (400 cP)
-
Tween 80 (Polysorbate 80)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Heating plate
-
Beakers
-
Graduated cylinders
Procedure:
-
Heat approximately one-third of the final required volume of deionized water to 60-70°C in a beaker with a magnetic stir bar.
-
Slowly add the methylcellulose powder to the heated water while stirring continuously. Mix until a uniform, milky suspension is formed.
-
Remove the beaker from the heat and add the remaining two-thirds of the deionized water as cold water or ice.
-
Continue stirring the solution at room temperature or in a cold room (4°C) until the methylcellulose is fully dissolved and the solution becomes clear and viscous. This may take several hours or overnight.
-
Add Tween 80 to the clear methylcellulose solution to a final concentration of 0.2% (v/v).
-
Stir until the Tween 80 is completely dissolved and the solution is homogenous.
-
Store the vehicle at 4°C.
Protocol for GSK2636771 Formulation and Oral Gavage in Mice
Materials:
-
GSK2636771 powder
-
Prepared 0.5% Methylcellulose and 0.2% Tween 80 vehicle
-
Vortex mixer
-
Sonicator (bath sonicator recommended)
-
Appropriately sized oral gavage needles
-
Syringes
Procedure:
-
Dose Calculation: Calculate the required amount of GSK2636771 based on the desired dose (e.g., mg/kg) and the body weight of the mice. Also, calculate the total volume of formulation needed for the study group.
-
Formulation Preparation:
-
Weigh the calculated amount of GSK2636771 powder.
-
Add a small amount of the prepared vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.
-
Sonicate the suspension for 15-30 minutes to reduce particle size and improve homogeneity.
-
-
Oral Gavage Administration:
-
Accurately determine the body weight of each mouse before dosing.
-
Vortex the drug suspension vigorously immediately before drawing it into the syringe to ensure a uniform concentration.
-
Administer the calculated volume of the suspension to the mouse via oral gavage using proper technique.
-
Monitor the animal for a short period after dosing for any signs of distress.
-
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of GSK2636771.
Caption: General experimental workflow for in vivo studies with GSK2636771.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Research SOP: Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats [researchsop.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
protocol refinement for GSK2636771 methyl in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK2636771 in long-term studies. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GSK2636771?
A1: GSK2636771 is a potent and selective, ATP-competitive inhibitor of the p110β catalytic subunit of phosphoinositide 3-kinase (PI3Kβ).[1][2][3] This selectivity allows for targeted inhibition of the PI3K/AKT signaling pathway, particularly in cancers with loss of the tumor suppressor PTEN.[1][4]
Q2: In which types of cancer cell lines is GSK2636771 most effective?
A2: Preclinical studies have shown that GSK2636771 is most effective in PTEN-deficient cancer cell lines.[1][4] Loss of PTEN function leads to the activation of the PI3K/AKT pathway, which is then effectively inhibited by GSK2636771.[1][5] Examples of responsive cell lines include the prostate cancer cell line PC3 and breast cancer cell lines HCC1954 and MDA-MB-468.[1][4]
Q3: What is the recommended solvent and storage condition for GSK2636771?
A3: For in vitro studies, GSK2636771 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store it at -20°C for long-term use. For short-term storage of up to a month, 4°C is also an option.[6]
Q4: What are the known off-target effects of GSK2636771?
A4: GSK2636771 is highly selective for PI3Kβ, with over 900-fold selectivity against p110α and p110γ, and over 10-fold selectivity against p110δ.[1][7] This high selectivity is intended to minimize the on- and off-target effects commonly associated with pan-PI3K inhibitors.[3][4] However, in a cellular context, unexpected phenotypes could arise from effects on other kinases or signaling pathways.[8]
Troubleshooting Guides
Issue 1: Diminished or Loss of Inhibitory Activity in Long-Term Cell Culture
| Potential Cause | Troubleshooting Step |
| Compound Degradation: GSK2636771, like many small molecules, may degrade over time in aqueous culture media at 37°C. The stability of the methyl group specifically has not been detailed in publicly available long-term studies. | 1. Replenish the compound regularly: For long-term experiments, change the media and re-add fresh GSK2636771 every 2-3 days. 2. Perform a dose-response curve: To confirm the activity of your current stock, run a short-term dose-response experiment and compare the IC50 value to previously established values. 3. Aliquot stock solutions: Avoid multiple freeze-thaw cycles of your DMSO stock solution by preparing single-use aliquots. |
| Cellular Resistance: Prolonged exposure to an inhibitor can lead to the development of resistance mechanisms in cancer cells. | 1. Monitor downstream signaling: Regularly perform Western blots to check the phosphorylation status of AKT (Ser473) and other downstream effectors like S6 ribosomal protein to ensure the pathway is still being inhibited.[4][9] 2. Sequence key genes: Analyze genes in the PI3K/AKT pathway (e.g., PIK3CB, PTEN, AKT) for any new mutations that might confer resistance. |
| Metabolism of the Compound: Cells may metabolize GSK2636771 over time, reducing its effective concentration. | 1. Increase dosing frequency: If you suspect cellular metabolism, consider replenishing the compound more frequently. 2. Liquid chromatography-mass spectrometry (LC-MS) analysis: If feasible, analyze the culture medium over time to measure the concentration of GSK2636771 and detect potential metabolites. |
Issue 2: High Variability in Experimental Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variability in proliferation and drug response assays. | 1. Ensure a single-cell suspension: Thoroughly resuspend cells before plating to avoid clumps. 2. Avoid "edge effects": The outer wells of a microplate are more prone to evaporation. To mitigate this, either avoid using the outer wells or fill them with a sterile liquid like PBS or media to maintain humidity.[10] |
| Pipetting Errors: Inaccurate pipetting of the compound or reagents can introduce significant variability. | 1. Calibrate pipettes regularly. 2. Use a master mix: Prepare a master mix of the treatment media containing GSK2636771 to add to all replicate wells, ensuring a consistent final concentration.[8] |
| Compound Precipitation: GSK2636771 may precipitate out of solution if the final DMSO concentration is too high or if it has low solubility in the culture medium. | 1. Visually inspect for precipitates: Before adding to cells, check the diluted compound solution for any visible particles. 2. Maintain a low final DMSO concentration: Keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity and solubility issues. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of GSK2636771
| Parameter | Value | Context | Reference |
| Ki (PI3Kβ) | 0.89 nM | Apparent inhibition constant against the p110β catalytic subunit. | [1] |
| IC50 (PI3Kβ) | 5.2 nM | Half-maximal inhibitory concentration in a biochemical assay. | [7] |
| Selectivity | >900-fold vs. p110α/γ>10-fold vs. p110δ | Fold-selectivity for PI3Kβ over other Class I PI3K isoforms. | [1][7] |
| Effective Concentration (Cell Growth) | 0.16–3.07 µmol/L | Dose range for inhibiting anchorage-independent growth of PTEN-deficient cells over 6 days. | [4] |
| Effective Concentration (Signaling) | 1 or 10 µmol/L | Concentrations used to observe inhibition of AKT phosphorylation in PC3 cells over 48 hours. | [4] |
Experimental Protocols
1. Long-Term Cell Viability Assay (Soft Agar)
This protocol is adapted from preclinical studies on GSK2636771.[1][4]
-
Prepare Bottom Agar Layer: Mix a solution of 1.2% agar with an equal volume of 2x cell culture medium. Dispense 100 µL of this 0.6% agar medium into the wells of a 96-well plate and allow it to solidify at room temperature.
-
Prepare Cell-Agar Layer: Create a single-cell suspension of 5 x 10³ cells per 100 µL. Mix this cell suspension with an equal volume of 0.6% agar in media to get a final concentration of 0.3% agar.
-
Treatment: Prepare serial dilutions of GSK2636771 in the cell-agar suspension. Immediately plate 100 µL of this mixture on top of the solidified bottom layer.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ humidified incubator for 6-10 days. Replenish the top layer with fresh media containing GSK2636771 every 2-3 days to maintain drug activity.
-
Quantify Viability: At the end of the incubation period, add a viability reagent such as alamarBlue® and measure the signal according to the manufacturer's instructions. Normalize the results to a plate that was measured at the time of compound addition (T0).
2. Western Blot Analysis of PI3K Pathway Inhibition
This protocol is based on methods used to assess the pharmacodynamic effects of GSK2636771.[4]
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with the desired concentrations of GSK2636771 for the specified duration (e.g., 24 to 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Load 30-40 µg of protein per lane onto a 4-12% Bis-Tris gel. After electrophoresis, transfer the proteins to a nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6, total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: PI3K/AKT signaling pathway and the inhibitory action of GSK2636771.
Caption: A general experimental workflow for long-term studies with GSK2636771.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. A First-Time-in-Human Study of GSK2636771, a Phosphoinositide 3 Kinase Beta-Selective Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pi3k signaling pathways: Topics by Science.gov [science.gov]
- 6. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Technical Support Center: Managing GSK2636771-Associated Toxicities in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing potential toxicities associated with the PI3Kβ inhibitor, GSK2636771, in animal models. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is GSK2636771 and what is its mechanism of action?
GSK2636771 is an orally bioavailable and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform.[1][2][3] It functions by blocking the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer, leading to the inhibition of tumor cell growth and survival.[2][4] GSK2636771 has shown greater selectivity for PI3Kβ over other isoforms like PI3Kα, γ, and δ.[1][3]
Q2: What are the most common toxicities observed with PI3K inhibitors in animal models?
PI3K inhibitors, as a class, are associated with a range of on-target and off-target toxicities. The specific toxicity profile often depends on the isoform selectivity of the inhibitor.[5][6] Common adverse effects observed in preclinical studies include:
-
Hyperglycemia and Hyperinsulinemia: Particularly with inhibitors targeting the PI3Kα isoform, but can be a class-wide effect.[5][7]
-
Skin Rash and Dermatitis: Various forms of skin toxicities are frequently reported.
-
Gastrointestinal (GI) Toxicity: This can manifest as diarrhea, nausea, and vomiting.[5][8]
-
Hepatotoxicity: Elevated liver enzymes have been observed with some PI3K inhibitors.[7]
Q3: Are there any specific toxicities reported for GSK2636771 in preclinical or clinical studies?
Yes, in addition to the general class effects of PI3K inhibitors, clinical studies of GSK2636771 have identified hypophosphatemia and hypocalcemia as dose-limiting toxicities.[5][9][10] Diarrhea, nausea, and vomiting are also common adverse events.[8][9][10] While GSK2636771 is more selective for PI3Kβ, which is thought to reduce the incidence of severe hyperglycemia seen with PI3Kα inhibitors, monitoring for metabolic changes is still recommended.[9]
Q4: Is there any evidence of "methyl-induced toxicity" with GSK2636771?
The term "methyl-induced toxicity" is not a specifically reported adverse effect for GSK2636771 in the available scientific literature. Drug-induced toxicity can, in general, be caused by reactive metabolites formed during a drug's metabolism, which can involve the modification of methyl groups.[11] However, the primary documented toxicities of GSK2636771 are related to its mechanism of action (on-target effects) and off-target effects on other cellular processes, not specifically to the formation of toxic methyl-containing metabolites.
Troubleshooting Guides
Issue 1: Unexpected Hyperglycemia and Hyperinsulinemia
Symptoms: Elevated blood glucose levels, increased insulin levels, and potentially increased water consumption and urination in animal models.
Possible Causes:
-
On-target inhibition of the PI3K pathway: The PI3K pathway is crucial for insulin signaling and glucose metabolism. Inhibition of this pathway can lead to insulin resistance.[4]
-
Off-target effects: Although GSK2636771 is selective for PI3Kβ, some off-target activity on other PI3K isoforms involved in glucose homeostasis cannot be entirely ruled out at higher concentrations.
Troubleshooting Steps:
-
Confirm the finding: Repeat blood glucose and insulin measurements under controlled conditions (e.g., fasting).
-
Dose reduction: Determine if the hyperglycemia is dose-dependent by testing a lower dose of GSK2636771.
-
Dietary management: In some preclinical models, a ketogenic diet has been shown to mitigate PI3K inhibitor-induced hyperinsulinemia.[3]
-
Pharmacological intervention:
Issue 2: Development of Skin Rash or Dermatitis
Symptoms: Erythema (redness), papules, pustules, pruritus (itching), and in severe cases, ulcerative lesions on the skin of the animals.
Possible Causes:
-
Immune-mediated reaction: Drug hypersensitivity reactions can manifest as skin lesions.[12]
-
Disruption of skin homeostasis: The PI3K pathway is involved in skin cell growth and differentiation.
Troubleshooting Steps:
-
Characterize the lesion: Perform a thorough dermatological examination and consider a skin biopsy for histopathological analysis to rule out other causes.
-
Dose adjustment: Evaluate if the severity of the rash is dose-related.
-
Symptomatic treatment:
-
Topical corticosteroids: To reduce local inflammation and pruritus.
-
Systemic corticosteroids: For more severe or widespread reactions, use with caution, especially in long-term studies.[13]
-
Antihistamines: To manage itching.
-
-
Discontinuation: In cases of severe, ulcerative, or non-responsive skin reactions, discontinuation of GSK2636771 may be necessary.
Issue 3: Gastrointestinal (GI) Distress
Symptoms: Diarrhea, loose stools, decreased food intake, weight loss, and signs of nausea (e.g., pica in rodents).
Possible Causes:
-
Direct effect on the GI tract: The PI3K pathway is important for the health and function of the intestinal epithelium.
-
Systemic effects: General malaise caused by the drug can lead to reduced appetite.
Troubleshooting Steps:
-
Monitor animal well-being: Closely monitor body weight, food and water intake, and stool consistency.
-
Supportive care: Ensure adequate hydration and nutrition.
-
Anti-diarrheal agents: Loperamide can be used to manage mild to moderate diarrhea.
-
Dose modification: Assess if a dose reduction can alleviate the GI symptoms while maintaining efficacy.
-
Necropsy and histopathology: In cases of severe or persistent GI toxicity, a thorough examination of the GI tract is recommended to identify any pathological changes.
Quantitative Data Summary
| Toxicity | Animal Model(s) | Key Findings |
| Hyperglycemia | Mouse | While GSK2636771, a PI3Kβ inhibitor, is expected to have a lower impact on glucose metabolism than PI3Kα inhibitors, monitoring is still advised. Pan-PI3K inhibitors have been shown to cause significant increases in blood glucose and insulin levels.[9] Management strategies like SGLT2 inhibitors have been effective in preclinical models.[3][4] |
| Skin Rash | Dog, Rat | General PI3K inhibitors have been associated with dose-dependent skin and gastrointestinal toxicity in dogs.[14] Clinical trials with GSK2636771 reported skin rash in about 15% of patients.[9] |
| Gastrointestinal Toxicity | Mouse, Dog | Common adverse events with GSK2636771 in clinical trials include diarrhea (48%), nausea (40%), and vomiting (31%).[8][9] Preclinical studies with other kinase inhibitors have established protocols for assessing and managing GI toxicity.[15][16] |
| Hypophosphatemia & Hypocalcemia | Human (Clinical Data) | Identified as dose-limiting toxicities for GSK2636771 in a first-in-human study.[5][9][10] While direct animal model data is not detailed in the provided results, monitoring these electrolytes in preclinical toxicology studies is crucial. |
Experimental Protocols
Protocol 1: Monitoring and Management of Hyperglycemia
-
Baseline Measurement: Prior to initiating GSK2636771 treatment, obtain baseline blood glucose and insulin levels from all animals after a period of fasting (e.g., 4-6 hours for mice).
-
Regular Monitoring:
-
Measure blood glucose at regular intervals (e.g., daily for the first week, then 2-3 times per week) using a handheld glucometer.
-
Collect blood samples for insulin measurement (e.g., via ELISA) at key time points (e.g., peak drug concentration, end of study).
-
-
Glucose Tolerance Test (GTT): To assess insulin sensitivity, perform a GTT at baseline and after a period of treatment.
-
Fast animals overnight.
-
Administer a bolus of glucose (e.g., 2 g/kg, intraperitoneally).
-
Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Management:
-
If hyperglycemia is observed, consider implementing a low-carbohydrate diet.
-
For pharmacological intervention, administer metformin (e.g., 50-250 mg/kg, oral gavage) or an SGLT2 inhibitor as per established protocols.
-
Protocol 2: Assessment of Cutaneous Toxicity
-
Daily Visual Inspection: Visually inspect the entire skin surface of each animal daily for signs of erythema, edema, alopecia, scaling, crusting, or ulceration.
-
Scoring System: Use a standardized scoring system to grade the severity of skin reactions (e.g., a scale of 0-4, where 0 is normal and 4 is severe ulceration).
-
Skin Biopsy: In case of significant skin lesions, euthanize a subset of animals and collect skin samples for histopathological analysis (H&E staining) to characterize the inflammatory infiltrate and tissue damage.
-
Management:
-
Apply topical corticosteroids to affected areas as needed.
-
For systemic treatment, consider short-term administration of an appropriate anti-inflammatory agent.
-
Protocol 3: Evaluation of Gastrointestinal Toxicity
-
Daily Monitoring: Record body weight, food and water consumption, and stool consistency daily.
-
Diarrhea Assessment: Use a scoring system to grade stool consistency (e.g., 0=normal, 1=soft, 2=loose, 3=watery).
-
Histopathology: At the end of the study, collect sections of the small and large intestines for histopathological examination to assess for signs of inflammation, villous atrophy, or other abnormalities.
-
Management:
-
Provide nutritional support and ensure access to hydration.
-
Administer anti-diarrheal medication like loperamide if necessary.
-
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of GSK2636771.
Caption: General experimental workflow for assessing GSK2636771 toxicity in animal models.
Caption: Logical decision-making process for troubleshooting adverse events.
References
- 1. Therapeutic management of PI3Kα inhibitor-induced hyperglycemia with a novel glucokinase activator: Advancing the Frontier of PI3Kα inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-Induced Epigenetic Alterations: A Set of Forensic Toxicological Fingerprints?—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A First-Time-in-Human Study of GSK2636771, a Phosphoinositide 3 Kinase Beta-Selective Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. PI3K-beta Inhibitor for Tumors · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. Toxicity of methylating agents in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug hypersensitivity reactions targeting the skin in dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 10. Cutaneous Adverse Drug Reaction – Small and Large Animal Dermatology Handbook, Vol. 3 [open.lib.umn.edu]
- 14. researchgate.net [researchgate.net]
- 15. Investigation of Gastrointestinal Toxicities Associated with Concurrent Abdominal Radiation Therapy and the Tyrosine Kinase Inhibitor Sunitinib in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: GSK2636771 and Methyl Western Blot Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the effects of GSK2636771 on protein methylation using western blot analysis.
I. Troubleshooting Guide
This guide addresses common issues encountered during the analysis of protein methylation following treatment with GSK2636771.
| Problem | Potential Cause | Recommended Solution |
| No change in methylation signal after GSK2636771 treatment | 1. Insufficient inhibition of the PI3K/Akt pathway: The concentration of GSK2636771 may be too low or the treatment time too short to effectively inhibit the PI3K/Akt pathway and subsequently affect downstream methylation events. | - Optimize GSK2636771 treatment: Perform a dose-response and time-course experiment. Assess the phosphorylation status of Akt (a downstream target of PI3K) by western blot to confirm pathway inhibition. - Confirm cell line sensitivity: Ensure the cell line used is sensitive to PI3Kβ inhibition. |
| 2. Choice of methylation target: The specific protein or histone residue being analyzed may not be regulated by the PI3K/Akt pathway in your experimental model. | - Literature review: Investigate existing literature for connections between the PI3K/Akt pathway and the methylation of your target protein.[1][2] - Screening: If possible, use a broader screening approach (e.g., mass spectrometry) to identify methylation changes before focusing on a specific target for western blot analysis. | |
| 3. Antibody issues: The primary antibody may not be specific or sensitive enough to detect changes in methylation. | - Antibody validation: Validate the specificity of your methylation-specific antibody using peptide competition assays or knockout/knockdown cell lines. - Use a high-quality antibody: Ensure the antibody has been validated for western blotting. | |
| Weak or no signal for the methylated protein | 1. Low abundance of the methylated protein: The target protein may be expressed at low levels or the specific methylation event may be rare. | - Increase protein loading: Load a higher amount of protein per well (up to 50 µg). - Enrichment: Consider immunoprecipitation (IP) with the methylation-specific antibody to enrich for the target protein before western blot analysis. - Use a more sensitive detection reagent: Employ an enhanced chemiluminescence (ECL) substrate with higher sensitivity. |
| 2. Poor antibody performance: The primary or secondary antibody may be suboptimal. | - Optimize antibody concentrations: Titrate both primary and secondary antibodies to find the optimal dilution. - Fresh antibodies: Use freshly prepared antibody solutions. Avoid repeated freeze-thaw cycles. | |
| 3. Inefficient protein transfer: The transfer of proteins from the gel to the membrane may be incomplete. | - Optimize transfer conditions: Adjust the transfer time and voltage based on the molecular weight of your target protein. For larger proteins, consider a longer transfer time or the use of a wet transfer system. - Check transfer efficiency: Stain the membrane with Ponceau S after transfer to visualize protein bands and confirm efficient transfer. | |
| High background on the western blot | 1. Inadequate blocking: The blocking step may not be sufficient to prevent non-specific antibody binding. | - Optimize blocking: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Try different blocking agents, such as 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST. |
| 2. High antibody concentration: The concentration of the primary or secondary antibody may be too high. | - Titrate antibodies: Reduce the concentration of the primary and/or secondary antibody. | |
| 3. Insufficient washing: Inadequate washing steps can lead to high background. | - Increase wash duration and frequency: Increase the number and duration of washes with TBST after primary and secondary antibody incubations. | |
| Inconsistent results between experiments | 1. Variability in cell culture and treatment: Differences in cell confluency, passage number, or GSK2636771 treatment can lead to variability. | - Standardize protocols: Maintain consistent cell culture conditions, including seeding density and passage number. Prepare fresh GSK2636771 solutions for each experiment. |
| 2. Inconsistent sample preparation: Variations in protein extraction and quantification can affect results. | - Consistent lysis buffer and protease/phosphatase inhibitors: Use the same lysis buffer with fresh inhibitors for all samples. - Accurate protein quantification: Use a reliable protein assay (e.g., BCA) to ensure equal protein loading. | |
| 3. Western blot procedural variability: Minor changes in incubation times, temperatures, or reagent preparation can impact the outcome. | - Maintain a detailed protocol: Follow a standardized western blot protocol meticulously for all experiments. |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of GSK2636771?
GSK2636771 is a selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3K). By inhibiting PI3Kβ, it blocks the conversion of PIP2 to PIP3, which in turn leads to reduced activation of downstream signaling proteins, most notably the serine/threonine kinase Akt. This disruption of the PI3K/Akt signaling pathway can affect various cellular processes, including cell growth, proliferation, and survival.
Q2: How can inhibition of the PI3K/Akt pathway by GSK2636771 affect protein methylation?
The PI3K/Akt signaling pathway has been shown to regulate the activity and localization of several enzymes involved in protein methylation, particularly histone methylation. For instance, Akt can phosphorylate and thereby influence the function of histone methyltransferases (e.g., MLL1, EZH2) and histone demethylases (e.g., KDM5A).[1][2] By inhibiting this pathway, GSK2636771 can lead to downstream changes in the methylation status of histones and other proteins, which can alter gene expression.
Q3: Are there any known off-target effects of GSK2636771 on methyltransferases?
Currently, there is no direct evidence in the scientific literature to suggest that GSK2636771 has off-target inhibitory effects on protein methyltransferases. Its primary mechanism of influencing protein methylation is believed to be through the canonical PI3K/Akt signaling pathway.
Q4: What are the critical controls to include in a western blot experiment analyzing methylation changes after GSK2636771 treatment?
-
Vehicle Control: Treat cells with the vehicle (e.g., DMSO) used to dissolve GSK2636771 to control for any effects of the solvent.
-
Positive Control for Pathway Inhibition: A western blot for phosphorylated Akt (p-Akt) and total Akt should be performed to confirm that GSK2636771 is effectively inhibiting the PI3K/Akt pathway in your experimental setup.
-
Loading Control: A western blot for a housekeeping protein (e.g., GAPDH, β-actin, or tubulin) is essential to ensure equal protein loading across all lanes.
-
Total Protein Control: In addition to the methylation-specific antibody, you should also probe a parallel blot with an antibody that recognizes the total level of your protein of interest, irrespective of its methylation status. This is crucial to determine if the observed changes are due to altered methylation or a change in the total amount of the protein.
Q5: What type of membrane is best for methyl western blot analysis?
Both nitrocellulose and polyvinylidene difluoride (PVDF) membranes can be used for western blotting of methylated proteins. PVDF membranes are generally more durable and have a higher protein binding capacity, which can be advantageous for detecting low-abundance proteins. If using a PVDF membrane, it is essential to activate it with methanol before use.
III. Experimental Protocols
Protocol: Western Blot Analysis of Histone H3 Lysine 4 Trimethylation (H3K4me3) Following GSK2636771 Treatment
This protocol provides a representative methodology for assessing changes in a specific histone methylation mark. It should be optimized for your specific target and antibodies.
1. Cell Culture and GSK2636771 Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of GSK2636771 or vehicle control for the specified duration.
2. Histone Extraction:
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Wash cells with ice-cold PBS containing protease inhibitors.
-
Lyse cells in a hypotonic buffer and isolate the nuclei.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M HCl or H2SO4) overnight at 4°C.
-
Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.
-
Determine the protein concentration using a BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Denature 15-20 µg of histone extract per lane by boiling in Laemmli buffer.
-
Separate the proteins on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K4me3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using densitometry software. Normalize the H3K4me3 signal to a loading control (e.g., total Histone H3).
IV. Visualizations
Caption: PI3K/Akt signaling pathway and its influence on histone methylation.
Caption: Workflow for methyl western blot analysis.
References
Technical Support Center: Enhancing the Therapeutic Index of GSK2636771 in Combination with Methylation Inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers investigating the combination of GSK2636771, a selective PI3Kβ inhibitor, with methylation inhibitors to enhance its therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GSK2636771? GSK2636771 is a potent, orally bioavailable, and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ).[1][2] It functions by competing with ATP to block the kinase activity of PI3Kβ, a critical component of the PI3K/AKT/mTOR signaling pathway.[3] This pathway is frequently hyperactivated in various cancers, promoting tumor cell growth, survival, and proliferation.[2][4]
Q2: Which cancer types or cell lines are most sensitive to GSK2636771 monotherapy? Preclinical and clinical data indicate that tumors with a deficiency in the tumor suppressor PTEN (Phosphatase and Tensin Homolog) are particularly sensitive to GSK2636771.[3][5] Loss of PTEN function leads to a reliance on the PI3Kβ isoform to drive PI3K pathway activation.[3][5] Therefore, PTEN-null or PTEN-deficient cell lines, such as the prostate cancer line PC-3 and breast cancer lines HCC70 and BT549, show significant growth inhibition upon treatment.[1]
Q3: What is the rationale for combining GSK2636771 with a methylation inhibitor? A significant challenge with targeted therapies like PI3K inhibitors is the development of acquired resistance.[6] One identified mechanism of resistance to PI3K/mTOR pathway inhibitors involves epigenetic modifications, specifically the upregulation of DNA methyltransferases (DNMTs).[7] Increased DNMT activity can lead to the hypermethylation and subsequent silencing of tumor suppressor genes, including PTEN.[7] This silencing reactivates the PI3K/AKT pathway, rendering the cells resistant to the inhibitor. Combining GSK2636771 with a DNMT inhibitor (a "methyl combination") aims to prevent or reverse this resistance mechanism, thereby enhancing the therapeutic effect.[7]
Q4: What are the known dose-limiting toxicities (DLTs) and common adverse events associated with GSK2636771 in clinical trials? In a first-in-human study, the primary dose-limiting toxicities observed at higher doses (500 mg once daily) were hypophosphatemia and hypocalcemia.[3][5] The recommended phase II dose (RP2D) for monotherapy was established at 400 mg once daily, which demonstrated a manageable safety profile.[3][5] Other common adverse events (any grade) included diarrhea, nausea, and vomiting.[3][5][8]
Signaling and Resistance Pathways
The diagrams below illustrate the targeted signaling pathway and a key resistance mechanism that can be addressed with combination therapy.
Caption: PI3K/AKT/mTOR signaling pathway inhibited by GSK2636771.
Caption: Overcoming resistance with a DNMT inhibitor combination.
Troubleshooting and Experimental Guides
Issue 1: Diminished or complete loss of response to GSK2636771 over time in cell culture models.
-
Possible Cause: Your cell line may have developed acquired resistance. As demonstrated with other PI3K/mTOR inhibitors, prolonged treatment can lead to the upregulation of DNA methyltransferases (DNMTs), which silence the PTEN tumor suppressor gene through promoter hypermethylation and reactivate the PI3K pathway.[7]
-
Troubleshooting Steps:
-
Confirm Pathway Reactivation: Use Western blotting to check for the re-emergence of phosphorylated AKT (p-AKT Ser473) and other downstream markers (e.g., p-S6K) in your resistant cells compared to sensitive parent cells after GSK2636771 treatment.
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Assess Protein Levels: Check the protein expression levels of PTEN and DNMT1 in both sensitive and resistant cell lines. A decrease in PTEN and an increase in DNMT1 in the resistant line would support this mechanism.
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Test Combination Therapy: Treat the resistant cell line with a combination of GSK2636771 and a DNMT inhibitor (e.g., Decitabine). A restored sensitivity to GSK2636771 would indicate that DNMT-mediated silencing is a key resistance mechanism.
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Issue 2: How do I design an experiment to test for synergy between GSK2636771 and a methylation inhibitor?
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Approach: A dose-response matrix experiment is the standard method to assess synergy, additivity, or antagonism between two compounds. This involves treating cells with various concentrations of each drug, both alone and in combination.
-
Experimental Workflow Diagram:
Caption: Workflow for assessing drug combination synergy.
-
Detailed Protocol: Cell Viability Assay
-
Cell Seeding: Plate cells in 96-well microtiter plates at a pre-optimized density to ensure they are in the exponential growth phase and approximately 80-90% confluent at the end of the experiment.[1] Allow cells to adhere for 24 hours.
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Drug Preparation: Prepare serial dilutions of GSK2636771 and the chosen methylation inhibitor (e.g., Decitabine) in culture medium. For the combination, create a matrix of concentrations.
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Treatment: Remove the existing medium from the cells and add the media containing the drug dilutions. Include vehicle-only (e.g., DMSO) controls.
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Incubation: Treat the cells for a defined period, typically 72 hours.
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Viability Measurement: Assess cell viability using a luminescent-based assay like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
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Data Analysis: Normalize the data to the vehicle-treated control wells. Plot dose-response curves and calculate the IC50 (concentration that inhibits 50% of cell growth) for each drug alone and in combination. Use software like GraphPad Prism or specific packages in R/Python to calculate synergy scores (e.g., Bliss Independence or Highest Single Agent models).
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of GSK2636771. This information is crucial for designing experiments and understanding the drug's therapeutic window.
Table 1: In Vitro Efficacy of GSK2636771 in Cancer Cell Lines
| Cell Line | Cancer Type | PTEN Status | EC50 (nM) | Citation |
|---|---|---|---|---|
| PC-3 | Prostate Adenocarcinoma | Null | 36 | [1] |
| HCC70 | Breast Cancer | Null | 72 | [1] |
| BT549 | Breast Cancer | Deficient | - |[9] |
Table 2: Summary of Adverse Events (AEs) for GSK2636771 Monotherapy (All Grades)
| Adverse Event | Frequency (%) | Citation |
|---|---|---|
| Diarrhea | 48% | [3][5] |
| Nausea | 40% | [3][5] |
| Vomiting | 31% | [3][5] |
| Hyperglycemia | 55% | [5] |
| Skin Rash | 15% |[5] |
Table 3: Recommended Dosing in Combination Studies
| Combination Agent | Cancer Type | GSK2636771 Dose | Key Finding | Citation |
|---|---|---|---|---|
| Enzalutamide | mCRPC (PTEN-deficient) | 200 mg once daily | Acceptable safety, limited antitumor activity | [10][11] |
| Paclitaxel | Gastric (PTEN-deficient) | 200 mg once daily | Encouraging clinical activity | [12] |
| Pembrolizumab | mCRPC (PTEN loss) | 200 mg once daily | Acceptable safety, promising antitumor activity |[13] |
mCRPC: metastatic Castration-Resistant Prostate Cancer
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Gsk-2636771 | C22H22F3N3O3 | CID 56949517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Inhibition of DNA methyltransferase as a novel therapeutic strategy to overcome acquired resistance to dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A First-Time-in-Human Study of GSK2636771, a Phosphoinositide 3 Kinase Beta-Selective Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A Phase I, Open-Label, Dose-Finding Study of GSK2636771, a PI3Kβ Inhibitor, Administered with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. ascopubs.org [ascopubs.org]
strategies to minimize GSK2636771 methyl degradation in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to ensure the stability of GSK2636771 in solution. The following information is based on the chemical properties of GSK2636771 and general best practices for handling similar benzimidazole-based compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving GSK2636771?
A1: GSK2636771 is soluble in dimethyl sulfoxide (DMSO)[1][2]. For cellular assays, it is common to prepare a high-concentration stock solution in DMSO.
Q2: What are the recommended storage conditions for GSK2636771 stock solutions?
A2: To ensure the stability of your GSK2636771 stock solution, it is recommended to store it at low temperatures. Aliquoting the stock solution to avoid repeated freeze-thaw cycles is also advisable. Based on information for similar compounds and general laboratory practice, the following storage conditions are recommended[3][4]:
| Storage Temperature | Recommended Duration |
| -20°C | Up to 6 months[1] |
| -80°C | Up to 1 year[1] |
Q3: How should I prepare working solutions for my experiments?
A3: It is best practice to prepare fresh working solutions from your frozen stock solution on the day of the experiment. Dilute the stock solution to the final desired concentration in your cell culture medium or experimental buffer. Minimize the final concentration of DMSO in your working solution to avoid solvent-induced artifacts in your experiments.
Q4: I am observing a decrease in the activity of GSK2636771 in my experiments over time. What could be the cause?
A4: A decrease in activity could be due to several factors, including degradation of the compound. Ensure that you are following the recommended storage and handling procedures. If you suspect degradation, it is advisable to use a fresh vial of the compound and prepare a new stock solution. Performing a dose-response experiment with the new stock solution can help confirm its activity.
Q5: Are there any known degradation pathways for GSK2636771?
A5: Specific degradation pathways for GSK2636771, particularly concerning methyl group degradation, are not extensively documented in publicly available literature. However, as a benzimidazole derivative, its stability can be influenced by factors such as pH, light, and temperature[3][4]. The trifluoromethyl group on the molecule is generally considered to be highly stable and resistant to metabolic and chemical degradation[5].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of GSK2636771 in solution. | - Prepare fresh working solutions for each experiment. - Aliquot stock solutions to minimize freeze-thaw cycles. - Verify the activity of a new stock solution with a dose-response curve. |
| Precipitation of the compound in aqueous buffer | Low aqueous solubility of GSK2636771. | - Ensure the final DMSO concentration is compatible with your experimental system and does not cause precipitation. - Consider the use of a formulation with co-solvents such as PEG300 and Tween-80 for in vivo studies, as suggested by some suppliers. Always perform solubility tests before proceeding with critical experiments. |
| Loss of compound activity after prolonged storage in working solution | Instability of the compound at working concentration and temperature. | - Prepare working solutions immediately before use. - Avoid storing the compound in dilute aqueous solutions for extended periods. |
Experimental Protocols
Protocol 1: Preparation of GSK2636771 Stock Solution
-
Warm a new vial of solid GSK2636771 to room temperature.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year)[1].
Visualizations
Caption: PI3K Signaling Pathway Inhibition by GSK2636771.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative In Vivo Antitumor Efficacy of GSK2636771 in PTEN-Deficient Cancers
A comprehensive analysis of the in vivo antitumor effects of the PI3Kβ inhibitor GSK2636771 compared with other selective PI3K/mTOR inhibitors in preclinical models of PTEN-deficient tumors.
This guide provides a detailed comparison of the in vivo antitumor activity of GSK2636771, a selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3K), against other PI3K pathway inhibitors. The focus is on preclinical studies utilizing PTEN-deficient cancer models, a key genetic context for sensitivity to PI3Kβ inhibition. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the preclinical efficacy of GSK2636771.
Introduction to GSK2636771 and the PI3K/mTOR Pathway
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, often driven by mutations in key pathway components. One of the most common alterations is the loss of function of the tumor suppressor gene PTEN (phosphatase and tensin homolog), which leads to the hyperactivation of the PI3K pathway.
GSK2636771 is a potent and selective, orally bioavailable inhibitor of the PI3Kβ isoform.[1] The rationale for developing a PI3Kβ-selective inhibitor is based on preclinical evidence demonstrating that PTEN-deficient tumors are particularly dependent on the p110β isoform for their growth and survival.[2] By selectively targeting PI3Kβ, GSK2636771 aims to achieve a therapeutic window by minimizing off-target effects associated with broader-spectrum PI3K inhibitors.
In Vivo Antitumor Activity of GSK2636771
Preclinical studies have demonstrated the in vivo antitumor efficacy of GSK2636771 in PTEN-deficient cancer models. In a widely used preclinical model, female nude mice bearing subcutaneous xenografts of the PTEN-deficient prostate cancer cell line, PC3, were treated with GSK2636771. The treatment resulted in stable disease and/or dose-dependent tumor growth inhibition.[2]
Comparative In Vivo Efficacy of PI3K Inhibitors
To provide a comprehensive assessment of GSK2636771's in vivo efficacy, this guide compares its performance with other PI3K inhibitors that have been evaluated in PTEN-deficient or other relevant cancer models. The selected comparators include Pictilisib (GDC-0941), a pan-class I PI3K inhibitor, Taselisib (GDC-0032), a PI3Kα/δ/γ inhibitor with β-sparing activity, and Buparlisib (BKM120), another pan-class I PI3K inhibitor.
Quantitative Comparison of In Vivo Antitumor Efficacy
| Inhibitor | Cancer Model | Dosing | Key Efficacy Readout | Reference |
| GSK2636771 | PC3 (prostate, PTEN-deficient) xenograft | 1, 3, 10, 30 mg/kg, oral, daily | Dose-dependent tumor growth inhibition, stable disease | [1][2] |
| Pictilisib (GDC-0941) | U87MG (glioblastoma, PTEN-deficient) xenograft | 150 mg/kg, oral | 98% tumor growth inhibition | [3] |
| IGROV1 (ovarian) xenograft | 150 mg/kg, oral | 80% tumor growth inhibition | [3] | |
| PTEN+/-LKB1+/hypo (lymphoma) model | 75 mg/kg/day | ~40% reduction in tumor volume | [4] | |
| PC3 (prostate, PTEN-deficient) cells (in vitro) | 0.28 µM (IC50) | Inhibition of proliferation | [4] | |
| Taselisib (GDC-0032) | USPC-ARK-1 (uterine serous, PIK3CA-mutant, HER2-amplified) xenograft | Not specified | Significant tumor growth inhibition and improved overall survival | [5] |
| KPL-4 (breast, PIK3CA-mutant) xenograft | 25 mg/kg, single dose | Suppression of PI3K pathway for up to 24 hours | [6] | |
| MCF7-neo/Her2 (breast) xenograft | 1.4-22.5 mg/kg, oral | 91% and 102% tumor growth inhibition (in combination) | [7] | |
| Buparlisib (BKM120) | Patient-derived GBM xenografts | Not specified | Reduced tumor volume and prolonged survival | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are generalized and specific experimental protocols for the evaluation of antitumor efficacy in subcutaneous xenograft models.
General Subcutaneous Xenograft Model Protocol
A standard protocol for establishing and evaluating subcutaneous tumor models in mice typically involves the following steps:
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Cell Culture: The selected cancer cell line (e.g., PC3) is cultured in appropriate media and conditions to ensure exponential growth.
-
Animal Model: Immunocompromised mice, such as athymic nude or NSG mice, are used to prevent rejection of human tumor xenografts.
-
Tumor Cell Implantation: A specific number of cancer cells (typically 1-10 x 10^6) are suspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. The formula (Length x Width^2)/2 is commonly used to calculate tumor volume.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The investigational drug is administered according to the specified dose and schedule (e.g., oral gavage, daily).
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include body weight measurements (to assess toxicity), survival analysis, and pharmacodynamic analysis of tumor tissue.
Specific Protocol for GSK2636771 in PC3 Xenograft Model
-
Cell Line: PC3 (human prostate adenocarcinoma, PTEN-deficient).
-
Animal Model: Female nude mice.
-
Implantation: 2.0 x 10^6 PC3 cells were injected to establish subcutaneous xenografts.[1]
-
Randomization: Mice were randomized into groups when tumors reached a volume of approximately 200-250 mm³.[1]
-
Treatment: GSK2636771 was administered by oral gavage daily for 21 days at doses of 1, 3, 10, or 30 mg/kg.[1]
-
Measurements: Tumor volume and body weights were collected twice weekly.[1]
Visualizing the PI3K/mTOR Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental design, the following diagrams are provided.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of GSK2636771.
Caption: A generalized workflow for in vivo subcutaneous xenograft studies.
Conclusion
GSK2636771 demonstrates significant in vivo antitumor activity in PTEN-deficient cancer models, consistent with its mechanism of action as a selective PI3Kβ inhibitor. While direct comparative in vivo studies are limited, the available data suggests that GSK2636771 is a promising therapeutic agent for tumors harboring PTEN loss. The provided data and protocols serve as a valuable resource for researchers in the field of oncology and drug development to further evaluate and position GSK2636771 in the landscape of PI3K-targeted therapies. Further head-to-head preclinical studies would be beneficial to more definitively establish its comparative efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Taselisib, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Treatment with the PI3K inhibitor buparlisib (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment with the PI3K inhibitor buparlisib (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GSK2636771 and Other PI3K Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the PI3Kβ inhibitor GSK2636771 against other classes of Phosphoinositide 3-kinase (PI3K) inhibitors. This analysis is supported by experimental data on inhibitory activity and includes detailed protocols for key evaluative assays.
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in various cancers has established it as a key target for therapeutic intervention. GSK2636771 is a potent and selective inhibitor of the PI3Kβ isoform, demonstrating significant promise in the treatment of cancers with loss of the tumor suppressor PTEN.[1][2][3] This guide provides a comparative overview of GSK2636771 in relation to pan-PI3K inhibitors, other isoform-selective inhibitors, and dual PI3K/mTOR inhibitors.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of GSK2636771 and other representative PI3K inhibitors against the four Class I PI3K isoforms (α, β, γ, δ) and, where applicable, mTOR. This quantitative data allows for a direct comparison of potency and selectivity.
Table 1: Isoform-Selective PI3K Inhibitors
| Inhibitor | Target Isoform(s) | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) |
| GSK2636771 | PI3Kβ | >4700 | 5.2 | >4700 | >52 |
| Alpelisib (BYL-719) | PI3Kα | 5 | 1200 | 250 | 290 |
| Idelalisib (CAL-101) | PI3Kδ | 8600 | 4000 | 2100 | 19 |
| Duvelisib (IPI-145) | PI3Kδ/γ | 1602 | 85 | 27.4 | 2.5 |
Data sourced from multiple references.[4][5][6][7][8][9][10]
Table 2: Pan-PI3K Inhibitors
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) |
| Buparlisib (BKM120) | 52 | 166 | 262 | 116 |
| Copanlisib (BAY 80-6946) | 0.5 | 3.7 | 6.4 | 0.7 |
| Pictilisib (GDC-0941) | 3 | 33 | 75 | 3 |
Data sourced from multiple references.[11][12][13][14][15][16][17][18][19][20][21]
Table 3: Dual PI3K/mTOR Inhibitors
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | mTOR (IC50, nM) |
| Gedatolisib (PF-05212384) | 0.4 | - | 5.4 | - | 1.6 |
| Dactolisib (BEZ235) | 4 | 75 | 5 | 7 | 20.7 |
Data sourced from multiple references.[22][23][24][25][26][27][28][][30][31]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach for comparing these inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical PI3K Kinase Assay (IC50 Determination)
This protocol outlines a general method for determining the in vitro potency of PI3K inhibitors using a biochemical kinase assay, such as a scintillation proximity assay (SPA) or a fluorescence-based assay.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 4 mM MgCl2, 1 mM DTT)
-
ATP (including a radiolabeled version like [γ-33P]-ATP for SPA)
-
Phosphatidylinositol (PI) substrate
-
PI3K inhibitor stock solutions (in DMSO)
-
SPA beads (for SPA) or appropriate detection reagents for fluorescence-based assays
-
Microplate reader (scintillation counter or fluorescence reader)
Procedure:
-
Prepare serial dilutions of the PI3K inhibitor in DMSO.
-
In a microplate, add the kinase buffer, PI substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding the recombinant PI3K enzyme and ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction (e.g., by adding PBS for SPA).
-
For SPA, add SPA beads and allow them to settle.
-
Read the plate using the appropriate microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[16]
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol describes how to assess the effect of PI3K inhibitors on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PTEN-deficient lines like PC-3 or BT549)
-
Complete cell culture medium
-
96-well plates
-
PI3K inhibitor stock solutions (in DMSO)
-
MTT reagent or CellTiter-Glo® reagent
-
DMSO (for MTT assay)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the PI3K inhibitor in the complete cell culture medium.
-
Replace the existing medium with the medium containing the various concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add DMSO to dissolve the formazan crystals. Read the absorbance at ~570 nm.[32]
-
For the CellTiter-Glo® assay, add the reagent directly to the wells, incubate, and read the luminescence.[21]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
Western Blot Analysis for Phospho-Akt (Ser473)
This protocol is used to determine the extent to which PI3K inhibitors block the downstream signaling of the PI3K pathway by measuring the phosphorylation of Akt.
Materials:
-
Cancer cell lines
-
6-well plates
-
PI3K inhibitor stock solutions (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the PI3K inhibitor for a specified time (e.g., 2 hours).
-
Lyse the cells with ice-cold lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples with Laemmli buffer and denature by boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total Akt antibody for normalization.[33]
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. selleckchem.com [selleckchem.com]
- 3. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Alpelisib | BYL-719 | PI3Kα inhibitor | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pictilisib | Apoptosis | PI3K | Autophagy | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Copanlisib dihydrochloride | Apoptosis | PI3K | mTOR | TargetMol [targetmol.com]
- 15. selleckchem.com [selleckchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. adooq.com [adooq.com]
- 19. BAY 80-6946 (Copanlisib) | CAS:1032568-63-0 | PI3K inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 20. selleckchem.com [selleckchem.com]
- 21. BKM120 induces apoptosis and inhibits tumor growth in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Gedatolisib (PF05212384, PKI587) | PI3Kα inhibitor | PI3Kγ inhibitor | mTOR inhibitor | CAS 1197160-78-3 | Buy Gedatolisib (PF05212384, PKI587) from Supplier InvivoChem [invivochem.com]
- 25. selleckchem.com [selleckchem.com]
- 26. selleckchem.com [selleckchem.com]
- 27. PF 05212384 | CAS 1197160-78-3 | PF05212384 | PKI-587 | Tocris Bioscience [tocris.com]
- 28. Gedatolisib | PI3K | mTOR | TargetMol [targetmol.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. benchchem.com [benchchem.com]
- 33. benchchem.com [benchchem.com]
A Head-to-Head Battle in PTEN-Null Tumors: The Specificity of GSK2636771 Versus the Broad Sweep of Pan-PI3K Inhibitors
For researchers and drug developers navigating the complex landscape of PI3K pathway inhibition in PTEN-deficient cancers, a critical question emerges: is a highly selective tool superior to a broad-spectrum approach? This guide provides an in-depth comparison of GSK2636771, a potent and selective PI3Kβ (beta) isoform inhibitor, and pan-PI3K inhibitors, which target all four Class I PI3K isoforms (α, β, γ, and δ).
The loss of the tumor suppressor PTEN (Phosphatase and Tensin Homolog) is a frequent event in a multitude of cancers, leading to the hyperactivation of the PI3K/AKT/mTOR signaling pathway and promoting tumor growth and survival. Preclinical evidence suggests that PTEN-null tumors exhibit a particular dependence on the PI3Kβ isoform, providing a strong rationale for the development of selective inhibitors like GSK2636771.[1] The central hypothesis is that by specifically targeting PI3Kβ, GSK2636771 can achieve potent anti-tumor activity in this molecularly defined patient population while minimizing the toxicities associated with the broader inhibition of other PI3K isoforms.[1]
Pan-PI3K inhibitors, on the other hand, were developed with the aim of comprehensively shutting down the PI3K pathway.[1] This guide will dissect the available preclinical and clinical data to compare the efficacy, safety, and mechanistic underpinnings of these two distinct therapeutic strategies in the context of PTEN-null tumors.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the key quantitative data comparing GSK2636771 and representative pan-PI3K inhibitors.
Table 1: Inhibitor Specificity and Potency
| Inhibitor | Type | Target Isoform(s) | IC50 (nM) vs. PI3Kβ | Selectivity vs. other isoforms |
| GSK2636771 | Isoform-selective | PI3Kβ | ~4 | >1,000-fold vs. α, γ; >300-fold vs. δ |
| Buparlisib (BKM120) | Pan-PI3K | PI3Kα, β, γ, δ | ~166 | Broad activity against all Class I isoforms |
| Copanlisib | Pan-PI3K | PI3Kα, β, γ, δ | ~6.6 | Predominantly targets α and δ isoforms |
Note: IC50 values can vary depending on the assay conditions and cell lines used. The data presented is a representative summary from available literature.
Table 2: Efficacy in PTEN-Null Preclinical Models
| Inhibitor | Model System | Endpoint | Result |
| GSK2636771 | PTEN-null melanoma xenografts | Tumor Growth Inhibition | Superior to pan-PI3K inhibitors in a preclinical study.[2] |
| GSK2636771 | PTEN-mutant endometrial cancer cells | Cell Viability | Showed resistance, requiring co-treatment with a PI3Kα inhibitor.[3] |
| Pan-PI3K Inhibitors (general) | PTEN-null myeloma cells | Apoptosis and Growth Inhibition | Preferentially suppressed PTEN-null myeloma growth compared to PTEN-expressing cells.[4] |
| Buparlisib (BKM120) | PTEN-null glioblastoma xenografts | Tumor Growth Inhibition | Demonstrated antitumor activity.[5] |
Table 3: Clinical Efficacy in Patients with PTEN-Deficient Tumors
| Inhibitor | Trial Phase | Tumor Types | Key Findings |
| GSK2636771 | Phase II (NCI-MATCH) | Advanced solid tumors, lymphoma, or myeloma with PTEN mutation/deletion or loss of expression | Modest single-agent activity; did not meet the primary endpoint of objective response. Stable disease was observed in 22-32% of patients.[4][6] |
| Copanlisib | Phase II (NCI-MATCH) | Tumors with PTEN loss | Did not show significant antitumor activity as a single agent.[2] |
| Buparlisib (BKM120) | Phase II | Recurrent glioblastoma with PI3K pathway activation (including PTEN loss) | Marginal single-agent activity.[5] |
Signaling Pathways and Targeting Logic
To visualize the mechanisms of action, the following diagrams illustrate the PI3K/AKT signaling pathway and the differential targeting strategies of GSK2636771 and pan-PI3K inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the dose-dependent effect of inhibitors on cancer cell viability.
-
Cell Seeding: Plate PTEN-null cancer cells (e.g., PC-3, HCC70) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of GSK2636771 and/or a pan-PI3K inhibitor in complete cell culture medium. Replace the existing medium with the medium containing the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values.
Western Blot for AKT Phosphorylation
This protocol is used to determine the extent of PI3K pathway inhibition by measuring the phosphorylation of its downstream effector, AKT.
-
Cell Culture and Treatment: Culture PTEN-null cells to 70-80% confluency. Treat the cells with GSK2636771 or a pan-PI3K inhibitor at various concentrations and time points.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA (bicinchoninic acid) assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated AKT (e.g., p-AKT Ser473) and total AKT overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated AKT signal to the total AKT signal to determine the degree of pathway inhibition.
In Vivo Tumor Xenograft Study
This protocol evaluates the anti-tumor efficacy of the inhibitors in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of PTEN-null cancer cells mixed with Matrigel into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, GSK2636771, pan-PI3K inhibitor).
-
Drug Administration: Administer the inhibitors and vehicle control to the respective groups according to the planned dosing schedule and route (e.g., oral gavage).
-
Monitoring: Monitor tumor volume and the general health of the mice (e.g., body weight, behavior) throughout the study.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. Measure the final tumor weight and volume. Analyze the data to determine the extent of tumor growth inhibition for each treatment group compared to the vehicle control.
Concluding Remarks
The choice between a highly selective PI3Kβ inhibitor like GSK2636771 and a pan-PI3K inhibitor for the treatment of PTEN-null tumors is nuanced. Preclinical data suggests a potential superiority for the selective approach in certain contexts, likely due to the specific dependency of these tumors on the PI3Kβ isoform. However, the modest single-agent clinical activity of GSK2636771 in unselected PTEN-deficient patient populations highlights the complexity of translating preclinical findings. Pan-PI3K inhibitors, while offering a broader blockade of the pathway, have been associated with a more challenging toxicity profile.
Ultimately, the optimal strategy may involve patient selection based on a deeper understanding of the specific genomic and proteomic landscape of individual PTEN-null tumors. Further head-to-head comparative studies, both preclinical and clinical, are warranted to definitively delineate the relative merits of these two important classes of PI3K pathway inhibitors. Combination therapies, potentially pairing PI3K inhibitors with other targeted agents, also represent a promising avenue for future investigation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase II Study of Copanlisib in Patients With PTEN Loss: Results From NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocols Z1G and Z1H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preferential killing of PTEN-null myelomas by PI3K inhibitors through Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. PIK3CB Inhibitor GSK2636771 in Cancers With PTEN Mutation/Deletion or Loss of PTEN Protein Expression: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocols N and P - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GSK2636771 and Pictilisib: A Guide for Researchers
In the landscape of oncology drug discovery, the phosphatidylinositol 3-kinase (PI3K) signaling pathway remains a critical target due to its frequent dysregulation in various cancers. This guide provides a detailed head-to-head comparison of two notable PI3K inhibitors: GSK2636771, a selective PI3Kβ inhibitor, and pictilisib (GDC-0941), a pan-class I PI3K inhibitor. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform preclinical and clinical research strategies.
Mechanism of Action and Target Selectivity
GSK2636771 is a potent and orally bioavailable inhibitor that selectively targets the p110β isoform of PI3K.[1] Its mechanism of action involves competitive inhibition of ATP binding to the PI3Kβ kinase domain, leading to the suppression of the PI3K/Akt/mTOR signaling pathway.[2] This selectivity for PI3Kβ is particularly relevant in tumors with loss of the tumor suppressor PTEN, as these cancers often exhibit a dependence on p110β signaling for their growth and survival.[3][4]
Pictilisib, on the other hand, is a potent, orally available inhibitor of all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[5][6] By binding to the ATP-binding pocket of these isoforms, pictilisib inhibits the production of the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3) and subsequently blocks the activation of the PI3K/Akt signaling pathway.[6][7][8] Its broad activity against all class I isoforms suggests potential utility in a wider range of tumors with various mechanisms of PI3K pathway activation.[8]
Data Presentation: In Vitro Potency and Efficacy
The following tables summarize the in vitro potency of GSK2636771 and pictilisib against different PI3K isoforms and in various cancer cell lines.
Table 1: Inhibitory Activity (IC50) against PI3K Isoforms
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) |
| GSK2636771 | >900-fold selectivity over β | 5.2 | >10-fold selectivity over β | >900-fold selectivity over β |
| Pictilisib | 3 | 33 | 3 | 75 |
Table 2: Cell-Based Proliferation/Viability (IC50/EC50) Data
| Compound | Cell Line | Cancer Type | IC50/EC50 (nM) | Notes |
| GSK2636771 | PC-3 | Prostate Cancer | 36 (EC50) | PTEN-deficient |
| HCC70 | Breast Cancer | 72 (EC50) | PTEN-deficient | |
| LNCaP | Prostate Cancer | 178 (EC50) | PTEN-deficient | |
| Pictilisib | U87MG | Glioblastoma | 950 | - |
| A2780 | Ovarian Cancer | 140 | - | |
| PC3 | Prostate Cancer | 280 | - | |
| MDA-MB-361 | Breast Cancer | 720 | HER2-amplified, PIK3CA mutation | |
| HCT116 | Colorectal Cancer | 1081 (GI50) | - | |
| DLD1 | Colorectal Cancer | 1070 (GI50) | - | |
| HT29 | Colorectal Cancer | 157 (GI50) | - |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
Western Blot Analysis
Objective: To assess the inhibition of PI3K pathway signaling by measuring the phosphorylation of downstream effectors like Akt.
Protocol:
-
Cell Culture and Treatment: Cancer cell lines (e.g., PC3 for GSK2636771, U87MG for pictilisib) are cultured to 70-80% confluency. Cells are then treated with varying concentrations of the inhibitor or vehicle control (DMSO) for a specified duration (e.g., 24 hours).[3]
-
Protein Extraction: Cells are lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.[3]
-
Gel Electrophoresis and Transfer: Equal amounts of protein (30-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[3]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated Akt (p-Akt Ser473) and total Akt. Subsequently, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Detection: The signal is visualized using a chemiluminescent substrate and an imaging system. The p-Akt signal is normalized to the total Akt signal to determine the extent of pathway inhibition.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the effect of the inhibitors on cancer cell proliferation and viability.
Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.
-
Inhibitor Treatment: Cells are treated with a serial dilution of GSK2636771 or pictilisib for a specified period (e.g., 72 hours).
-
Reagent Addition:
-
MTT Assay: MTT reagent is added to each well, and incubated to allow the formation of formazan crystals. The crystals are then dissolved in a solubilization solution.
-
CellTiter-Glo® Assay: CellTiter-Glo® reagent is added to the wells, which induces cell lysis and generates a luminescent signal proportional to the amount of ATP present.[9]
-
-
Signal Measurement: Absorbance (MTT) or luminescence (CellTiter-Glo®) is measured using a plate reader.
-
Data Analysis: Cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.[9]
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Protocol:
-
Cell Implantation: Human cancer cells (e.g., PTEN-deficient prostate cancer cells for GSK2636771) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Drug Administration: GSK2636771 or pictilisib is administered orally at a specified dose and schedule. The control group receives a vehicle.[5]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Signaling Pathway Diagrams
The following diagrams illustrate the points of intervention for GSK2636771 and pictilisib within the PI3K signaling pathway.
Caption: GSK2636771 selectively inhibits the PI3Kβ isoform.
Caption: Pictilisib is a pan-inhibitor of Class I PI3K isoforms.
Conclusion
GSK2636771 and pictilisib represent two distinct strategies for targeting the PI3K pathway. GSK2636771 offers a targeted approach, with its selectivity for PI3Kβ suggesting potential for improved tolerability and efficacy in specific patient populations, particularly those with PTEN-deficient tumors. Pictilisib's pan-PI3K inhibitory activity provides a broader blockade of the pathway, which may be advantageous in tumors with diverse mechanisms of PI3K activation. The choice between these inhibitors will depend on the specific research question, the genetic context of the cancer model, and the desired therapeutic window. This guide provides a foundational comparison to aid in the rational design of future preclinical and clinical investigations into PI3K-targeted therapies.
References
- 1. First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. DSpace [repository.icr.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Facebook [cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. aacrjournals.org [aacrjournals.org]
A Comparative Safety Analysis of GSK2636771 and Idelalisib for Researchers and Drug Development Professionals
An in-depth examination of the safety profiles of two prominent phosphoinositide 3-kinase (PI3K) inhibitors, GSK2636771 and idelalisib, reveals distinct differences in their adverse event profiles, reflecting their unique isoform specificities. This guide provides a comprehensive comparison of their safety data from clinical trials, details their signaling pathways, and outlines general experimental protocols for safety assessment, offering valuable insights for researchers, scientists, and drug development professionals.
Idelalisib, a selective inhibitor of PI3Kδ, has a well-documented history of significant, and in some cases severe, adverse events that have led to a black box warning. In contrast, GSK2636771, a selective inhibitor of PI3Kβ, has demonstrated a different and generally more manageable safety profile in early-phase clinical trials. This comparison aims to provide a clear, data-driven overview to inform preclinical and clinical research decisions.
Quantitative Safety Profile Comparison
The following tables summarize the incidence of common and serious adverse events observed in clinical trials for GSK2636771 and idelalisib. Data is compiled from various studies to provide a comparative overview.
Table 1: Common Adverse Events (Any Grade)
| Adverse Event | GSK2636771 (Incidence %) | Idelalisib (Incidence %) |
| Diarrhea | 33-48%[1][2] | 21-51.4%[3] |
| Nausea | 40%[1] | 27.8-38%[3] |
| Vomiting | 31%[1] | - |
| Fatigue | 25%[1] | 27.8-31%[3] |
| Rash | 15-42%[1][2] | 24.5-58%[4] |
| Pyrexia (Fever) | - | 29.2-42%[3] |
| Cough | - | 31.9-33%[3] |
| Chills | - | 36% |
| Decreased Appetite | >30% | - |
| Hyperglycemia | 55% (mostly mild)[1] | ≥30% |
Note: Incidence rates for GSK2636771 are primarily from Phase I and I/II studies. Incidence rates for idelalisib are from a broader range of clinical trials, including Phase II and III studies. A dash (-) indicates that the adverse event was not reported as a common event in the reviewed sources.
Table 2: Serious Adverse Events (Grade ≥3)
| Adverse Event | GSK2636771 (Incidence %) | Idelalisib (Incidence %) |
| Dose-Limiting Toxicities | ||
| Hypophosphatemia | Grade 3[1][2] | - |
| Hypocalcemia | Grade 2 and 3[1] | - |
| Hematologic | ||
| Neutropenia | - | 22.2-34%[3] |
| Febrile Neutropenia | - | 5%[5] |
| Gastrointestinal | ||
| Diarrhea/Colitis | - | 5-42.2%[6][3] |
| Hepatic | ||
| ALT/AST Elevation | - | 13.9%[3] |
| Pulmonary | ||
| Pneumonitis | - | 4% (including fatal cases)[7] |
| Other | ||
| Rash | Grade 3[2][8] | 3.6%[4] |
| Hypertension | Grade 3 or higher | - |
| Pneumonia | - | 6-18.8%[6][3] |
| Sepsis | - | 8%[5] |
Note: Idelalisib carries a black box warning for fatal and/or severe diarrhea or colitis, hepatotoxicity, pneumonitis, and intestinal perforation[7].
Signaling Pathways and Mechanism of Action
GSK2636771 and idelalisib both target the PI3K/Akt/mTOR pathway, a critical signaling cascade involved in cell growth, proliferation, and survival. However, their distinct isoform selectivity leads to different biological consequences and, consequently, different safety profiles.
Idelalisib: Targeting the PI3Kδ Signaling Pathway
Idelalisib is a selective inhibitor of the delta (δ) isoform of PI3K, which is predominantly expressed in hematopoietic cells. By inhibiting PI3Kδ, idelalisib disrupts signaling downstream of the B-cell receptor (BCR) and other immune cell receptors, leading to apoptosis of malignant B-cells.
Caption: Idelalisib inhibits PI3Kδ, blocking the B-cell receptor signaling pathway.
GSK2636771: Targeting the PI3Kβ Signaling Pathway
GSK2636771 is a selective inhibitor of the beta (β) isoform of PI3K. PI3Kβ is more broadly expressed than PI3Kδ and plays a significant role in tumors with loss of the tumor suppressor PTEN. Inhibition of PI3Kβ can lead to apoptosis and growth inhibition in these specific tumor types.
Caption: GSK2636771 inhibits PI3Kβ, a key node in PTEN-deficient tumors.
Experimental Protocols for Safety Assessment
Detailed, drug-specific experimental protocols are often proprietary. However, the nonclinical safety evaluation of small molecule kinase inhibitors like GSK2636771 and idelalisib generally follows guidelines established by regulatory agencies such as the U.S. Food and Drug Administration (FDA). The following represents a general workflow for preclinical safety and toxicology studies.
General Workflow for Preclinical Safety Assessment
Caption: A generalized workflow for the preclinical safety evaluation of kinase inhibitors.
Key Experimental Methodologies
-
In Vitro Toxicity Screening:
-
Objective: To identify potential cellular liabilities early in development.
-
Method: A panel of cell-based assays is used to assess cytotoxicity, off-target kinase activity, and interaction with key cardiac ion channels (e.g., hERG).
-
-
In Vivo Safety Pharmacology Studies:
-
Objective: To evaluate the effects of the drug on vital physiological functions.
-
Method: Typically conducted in a relevant animal model (e.g., dog), these studies assess cardiovascular (ECG, blood pressure, heart rate), respiratory, and central nervous system functions.
-
-
Single and Repeated-Dose Toxicity Studies:
-
Objective: To determine the maximum tolerated dose (MTD) and identify target organs for toxicity.
-
Method: The drug is administered to at least two mammalian species (one rodent, one non-rodent) at various dose levels for a specified duration (e.g., 28 days). Endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of tissues.
-
-
Genotoxicity Assays:
-
Objective: To assess the potential of the drug to cause genetic damage.
-
Method: A standard battery of tests includes the Ames test (bacterial reverse mutation), an in vitro chromosomal aberration test in mammalian cells, and an in vivo micronucleus test in rodents.
-
Conclusion
The safety profiles of GSK2636771 and idelalisib are markedly different, a direct consequence of their distinct PI3K isoform specificities. Idelalisib's association with severe immune-mediated toxicities highlights the critical role of PI3Kδ in regulating the immune system. GSK2636771, with its PI3Kβ-selective profile, has shown a different set of dose-limiting toxicities, primarily metabolic in nature, in early clinical development. For researchers and drug developers, a thorough understanding of these differing safety profiles is paramount for patient selection, clinical trial design, and the development of next-generation PI3K inhibitors with improved therapeutic windows. The provided data and diagrams serve as a foundational guide for these critical evaluations.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. ascopubs.org [ascopubs.org]
- 3. Zydelig (idelalisib): Side effects, dosage, uses, and more [medicalnewstoday.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. International Conference on Harmonisation; Guidance on S9 Nonclincal Evaluation for Anticancer Pharmaceuticals; availability. Notice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. raps.org [raps.org]
- 8. ascopubs.org [ascopubs.org]
GSK2636771: A Targeted Approach to Overcoming Therapy Resistance in PTEN-Deficient Cancers
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of resistance to standard and targeted cancer therapies remains a critical challenge in oncology. In tumors characterized by the loss of the tumor suppressor gene PTEN, activation of the PI3K/AKT signaling pathway is a key driver of tumorigenesis and therapeutic resistance. GSK2636771, a potent and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ), has demonstrated significant promise in preclinical and clinical models of therapy-resistant cancers, particularly those with PTEN deficiency. This guide provides a comprehensive comparison of GSK2636771's efficacy against other therapeutic alternatives, supported by experimental data, detailed protocols, and pathway visualizations.
Overcoming Resistance to Immunotherapy
A significant area of investigation has been the role of GSK2636771 in overcoming resistance to immune checkpoint inhibitors, such as anti-PD-1 therapy. In PTEN-deficient tumors, the activated PI3Kβ pathway contributes to an immunosuppressive tumor microenvironment, reducing the efficacy of immunotherapies.
Preclinical studies in PTEN-null melanoma models have shown that treatment with GSK2636771 can reverse this resistance. The selective inhibition of PI3Kβ by GSK2636771 leads to decreased AKT activation, which in turn increases the infiltration of tumor-fighting T cells.[1] This enhanced immune response significantly boosts the efficacy of anti-PD-1 checkpoint inhibitors.[1][2] Notably, GSK2636771's selectivity for PI3Kβ is crucial, as it does not appear to harm the viability or function of immune cells, a potential advantage over pan-PI3K inhibitors.[1][2]
Clinical trials have translated these preclinical findings into promising results for patients. A Phase I/II study of GSK2636771 in combination with the anti-PD-1 antibody pembrolizumab is underway for patients with metastatic melanoma and PTEN loss who have not responded to prior anti-PD-1 therapy.[1][3] Similarly, a study in patients with metastatic castration-resistant prostate cancer (mCRPC) and PTEN loss, a patient population that has shown limited response to anti-PD-1 monotherapy, demonstrated that the combination of GSK2636771 and pembrolizumab had an acceptable safety profile and showed promising preliminary antitumor activity with durable responses.[4]
Efficacy in PTEN-Deficient Solid Tumors
The synthetic lethal relationship between PTEN deficiency and PI3Kβ inhibition forms the basis of GSK2636771's targeted efficacy.[5] Preclinical data across a large panel of cancer cell lines have demonstrated that GSK2636771 selectively inhibits the growth of PTEN-deficient cells at lower concentrations compared to PTEN-wildtype cells.[5][6][7] This effect is mediated by a concentration-dependent decrease in the phosphorylation of AKT and PRAS40, key downstream effectors of the PI3K pathway.[5]
In vivo studies using xenograft models of PTEN-deficient prostate cancer have also shown dose-dependent tumor growth delay with GSK2636771 treatment.[5] A first-in-human Phase I/IIa clinical trial (NCT01458067) of GSK2636771 in patients with advanced solid tumors harboring PTEN deficiency or PIK3CB alterations has provided further evidence of its clinical potential.[5][6] In this study, a patient with castrate-resistant prostate cancer (CRPC) and a PIK3CB amplification experienced a partial response for over a year, and several other patients achieved durable clinical benefit.[6]
Comparison with Other PI3K Inhibitors
The high selectivity of GSK2636771 for the PI3Kβ isoform offers potential advantages over pan-PI3K inhibitors. Pan-PI3K inhibitors, by targeting multiple isoforms, can lead to a broader range of on- and off-target toxicities, which can limit their therapeutic window.[6] In preclinical models, selective inhibition of the PI3Kβ-subunit with GSK2636771 was found to be superior to pan-PI3K inhibitors in increasing the activity of immune checkpoint blockade and the number of infiltrating T cells.[2] This suggests that the targeted approach of GSK2636771 may provide a better balance of efficacy and tolerability, particularly in the context of combination therapies.
Quantitative Data Summary
| Model System | Therapy Resistance Context | GSK2636771 Efficacy Metric | Comparison/Control | Reference |
| PTEN-null Melanoma (in vivo) | Anti-PD-1 Resistance | Increased efficacy of anti-PD-1 therapy, increased T cell infiltration | Anti-PD-1 monotherapy | [1] |
| PTEN-deficient Cancer Cell Lines (in vitro) | Intrinsic | Selective growth inhibition at lower concentrations | PTEN-wildtype cell lines | [5][6][7] |
| PTEN-deficient Prostate Cancer Xenografts (in vivo) | Intrinsic | Dose-dependent tumor growth delay | Vehicle control | [5] |
| Advanced Solid Tumors with PTEN loss/PIK3CB alterations (Clinical Trial) | Post-standard therapies | Durable clinical benefit (≥24 weeks) in 11 patients | N/A (single-arm study) | [6] |
| Metastatic Castration-Resistant Prostate Cancer with PTEN loss (Clinical Trial) | Post-multiple lines of therapy | Durable responses in a subset of patients (in combination with pembrolizumab) | Historical controls for anti-PD-1 monotherapy | [4] |
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Lines: A panel of 80 cancer cell lines with known PTEN status were used.
-
Treatment: Cells were treated with GSK2636771 at varying concentrations.
-
Assay: A 3-day proliferation assay was performed to measure cell growth.
-
Endpoint: Selective growth inhibition in PTEN-deficient cells was determined by comparing the concentration of GSK2636771 required to inhibit growth in PTEN-deficient versus PTEN-proficient cells.[5]
In Vivo Tumor Xenograft Study
-
Animal Model: Mice bearing xenografts of PTEN-deficient prostate cancer (e.g., PC-3).
-
Treatment: GSK2636771 was administered orally at various doses.
-
Monitoring: Tumor volume was measured regularly to assess tumor growth.
-
Endpoint: Dose-dependent tumor growth delay was evaluated by comparing the tumor growth curves of treated versus control groups.[5]
Clinical Trial Protocol (Phase I/II Combination Therapy)
-
Patient Population: Patients with metastatic castration-resistant prostate cancer and PTEN loss who have received prior taxane-based chemotherapy.
-
Treatment Regimen: GSK2636771 administered orally daily in combination with pembrolizumab (200 mg) administered intravenously every 3 weeks.
-
Dose Escalation: A "3+3" design was used in the Phase I portion to determine the recommended Phase II dose (RP2D).
-
Efficacy Assessment: Tumor responses were evaluated using RECIST 1.1 criteria.[4]
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3Kβ signaling in PTEN-deficient cancer and the inhibitory action of GSK2636771.
Caption: Workflow for preclinical evaluation of GSK2636771 in therapy-resistant models.
References
Independent Validation of GSK2636771's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of GSK2636771, a selective PI3Kβ inhibitor, against other phosphoinositide 3-kinase (PI3K) pathway inhibitors. The information presented is collated from preclinical and clinical studies to support independent validation and inform future research directions.
Introduction to GSK2636771
GSK2636771 is an orally bioavailable small molecule that selectively inhibits the p110β isoform of PI3K.[1][2] The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various cancers, promoting tumor cell growth, survival, and resistance to therapy.[1][2] Notably, cancers with loss-of-function mutations in the tumor suppressor gene PTEN often exhibit a dependency on the PI3Kβ isoform for survival, making GSK2636771 a promising therapeutic candidate for this patient population.[3][4]
Comparative Efficacy and Selectivity of PI3K Inhibitors
The therapeutic efficacy of PI3K inhibitors is intrinsically linked to their selectivity for the different PI3K isoforms (α, β, γ, δ) and their potency against cancer cells with specific genetic backgrounds, particularly PTEN deficiency.
In Vitro Potency and Selectivity
GSK2636771 demonstrates high selectivity for the PI3Kβ isoform. This selectivity is hypothesized to minimize off-target effects and associated toxicities often observed with pan-PI3K inhibitors.[3]
| Inhibitor | Type | IC50 (nM) vs. PI3Kβ | Selectivity Profile | Reference |
| GSK2636771 | PI3Kβ selective | 5.2 | >900-fold vs. p110α/γ, >10-fold vs. p110δ | [3] |
| Alpelisib (BYL719) | PI3Kα selective | - | Predominantly targets p110α | [5] |
| BKM120 (Buparlisib) | Pan-PI3K | - | Inhibits all Class I PI3K isoforms | [6] |
| GDC-0941 (Pictilisib) | Pan-PI3K | - | Inhibits all Class I PI3K isoforms | [6] |
| Idelalisib | PI3Kδ selective | - | Primarily targets p110δ | [7] |
Preclinical Efficacy in PTEN-Deficient Cancer Models
Studies have shown that GSK2636771 effectively inhibits the growth of PTEN-deficient cancer cells.[3] In preclinical mouse xenograft models of PTEN-null tumors, the combination of a PI3Kβ inhibitor (AZD8186) with an mTOR inhibitor (vistusertib) demonstrated effective control of tumor growth.[2]
| Cell Line (Cancer Type) | Genetic Background | GSK2636771 Effect | Reference |
| Multiple cell lines | PTEN-deficient | Primarily inhibited cell growth | [3] |
| PTEN-null tumor models | PTEN-deficient | Combination with mTOR inhibitor controlled tumor growth | [2] |
Clinical Landscape and Comparative Safety
GSK2636771 has been evaluated in clinical trials both as a monotherapy and in combination with other anticancer agents, particularly in patients with PTEN-deficient solid tumors.
Clinical Efficacy
In a first-in-human trial, GSK2636771 demonstrated preliminary antitumor activity in patients with PTEN-deficient advanced solid tumors.[8] A partial response was observed in a patient with castrate-resistant prostate cancer (CRPC) harboring a PIK3CB amplification, and several other patients experienced durable stable disease.[8] Combination therapy with pembrolizumab has also shown promising preliminary antitumor activity in heavily pretreated patients with mCRPC and PTEN loss.[9]
| Trial Identifier | Therapy | Patient Population | Key Outcomes | Reference |
| NCT01458067 | GSK2636771 | Advanced solid tumors with PTEN deficiency | Partial response in a CRPC patient; durable stable disease in others. | [8] |
| NCT01458067 (mCRPC cohort) | GSK2636771 + Pembrolizumab | Metastatic castration-resistant prostate cancer with PTEN loss | Promising preliminary antitumor activity and durable responses. | [9] |
| - | GSK2636771 | Advanced solid tumors | 22% of patients with PTEN loss had stable disease. | [10] |
Comparative Adverse Event Profiles
A key differentiator for isoform-selective PI3K inhibitors like GSK2636771 is the potential for an improved safety profile compared to pan-PI3K inhibitors. Pan-PI3K inhibitors are often associated with a broader range of toxicities due to the ubiquitous expression of PI3Kα and PI3Kβ.[11][12]
| Adverse Event | GSK2636771 (PI3Kβ selective) | Pan-PI3K Inhibitors (e.g., Buparlisib) | PI3Kα Inhibitors (e.g., Alpelisib) | PI3Kδ Inhibitors (e.g., Idelalisib) | References |
| Diarrhea | Common (33-48%) | Common | Common | Common (13%) | [8][9][11][13] |
| Nausea | Common (40%) | Common | - | - | [8][11] |
| Vomiting | Common (31%) | - | - | - | [8] |
| Rash | Common (42%) | Common | Common (45-64%) | - | [9][11][13] |
| Hyperglycemia | Less common | Common (15% Grade 3-4) | Common | - | [11][14] |
| Hypophosphatemia | Dose-limiting toxicity | - | - | - | [8] |
| Hypocalcemia | Dose-limiting toxicity | - | - | - | [8] |
| Colitis | - | - | - | Common | [12][13] |
| Neutropenia | - | - | - | Common (30-56%) | [12] |
Experimental Protocols
Detailed methodologies are crucial for the independent validation of therapeutic potential. Below are representative protocols for key in vitro and in vivo experiments.
Cell Viability Assay (MTT Assay)
This protocol outlines the steps for determining the effect of a compound on cell viability.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-20,000 cells per well in 200 µL of culture medium and incubate overnight.[15]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., GSK2636771) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium.[16]
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C.[15][16]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[16][17]
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Western Blotting for PI3K/AKT Pathway Activation
This protocol is for assessing the phosphorylation status of key proteins in the PI3K/AKT signaling cascade.
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[19]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.[10][19]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]
Visualizing Key Concepts
Diagrams illustrating the signaling pathway, experimental workflows, and logical relationships are provided below in the DOT language for Graphviz.
Caption: The PI3K/AKT signaling pathway and the inhibitory action of GSK2636771.
Caption: A typical experimental workflow for evaluating the therapeutic potential of a novel compound.
References
- 1. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PI3Kβ controls immune evasion in PTEN-deficient breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A First-Time-in-Human Study of GSK2636771, a Phosphoinositide 3 Kinase Beta-Selective Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. PI3K Inhibitors: Efficacy in Hematologic Malignancies and Management of Treatment-Related Adverse Events - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 13. tandfonline.com [tandfonline.com]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. bitesizebio.com [bitesizebio.com]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of GSK2636771
For laboratory professionals engaged in research and development, the safe handling and disposal of chemical compounds are paramount. This document provides detailed, step-by-step procedures for the proper disposal of GSK2636771, a potent and selective PI3Kβ inhibitor. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
While the Safety Data Sheet (SDS) for GSK2636771 indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is imperative to follow prudent laboratory practices for waste management. A key directive from safety documentation is to prevent the entry of GSK2636771 into sewers or surface and ground water.
Disposal Procedures for GSK2636771 and Associated Waste
The appropriate disposal method for GSK2636771 depends on its form: solid (pure compound), in solution (typically with DMSO), or as residue on contaminated labware.
1. Disposal of Solid (Neat) GSK2636771:
For the disposal of expired or unwanted solid GSK2636771, the following procedure should be followed:
-
Waste Collection:
-
Place the solid GSK2636771 in a clearly labeled, sealed container. The original container is ideal if it is intact and properly sealed.
-
The container label should include the chemical name ("GSK2636771"), the quantity, and the date of disposal.
-
-
Waste Stream:
-
Treat the contained solid GSK2636771 as non-hazardous chemical waste.
-
Dispose of the container through your institution's chemical waste management program. Do not mix with regular laboratory trash.
-
2. Disposal of GSK2636771 in DMSO Solutions:
GSK2636771 is frequently used in a solution with dimethyl sulfoxide (DMSO). DMSO is a combustible liquid and should be handled as a flammable organic solvent.
-
Waste Collection:
-
Collect all waste solutions of GSK2636771 in DMSO in a designated, leak-proof, and clearly labeled waste container.
-
The container should be compatible with organic solvents.
-
The label must clearly state "Waste DMSO containing GSK2636771" and indicate the approximate concentration.
-
-
Waste Stream:
3. Decontamination and Disposal of Empty Containers and Labware:
Properly decontaminating and disposing of "empty" containers and labware that have come into contact with GSK2636771 is essential to prevent unintended exposure and environmental contamination.
-
Triple Rinsing:
-
Rinse the empty container or labware (e.g., vials, pipette tips, flasks) three times with a suitable solvent. Ethanol or acetone are generally effective for removing residual compound.
-
Collect the rinsate from the first two rinses and dispose of it as flammable organic solvent waste, following the procedure for DMSO solutions.
-
-
Final Rinse and Disposal:
-
The third rinse can often be disposed of down the drain with copious amounts of water, provided institutional guidelines permit this for small quantities of non-hazardous, water-miscible solvents.
-
After triple rinsing, deface or remove the original label from the container.
-
The clean, decontaminated container or labware can then be disposed of as regular laboratory glass or plastic waste.
-
Quantitative Data Summary
For clarity, the following table summarizes the key quantitative considerations for the disposal of GSK2636771.
| Waste Type | Key Quantitative Consideration | Disposal Method |
| Solid GSK2636771 | Any amount | Collect in a labeled, sealed container for chemical waste pickup. |
| GSK2636771 in DMSO | All concentrations and volumes | Collect in a labeled, solvent-compatible container for hazardous waste pickup. |
| Contaminated Labware | Residual amounts | Triple rinse with a suitable solvent. Collect the first two rinses as hazardous waste. |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory safety protocols for non-hazardous chemical waste and organic solvent waste. No specific experimental protocols for the degradation or neutralization of GSK2636771 are readily available in the public domain. Therefore, the most prudent approach is secure containment and disposal via a certified chemical waste management vendor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of GSK2636771 waste.
References
Navigating the Safe Handling of GSK2636771: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like GSK2636771, a selective PI3Kβ inhibitor. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. While the Safety Data Sheet (SDS) for GSK2636771 from one supplier suggests it is not classified as a hazardous substance, the general best practices for handling potent, powdered small molecule inhibitors, particularly those used in cancer research, call for a more cautious approach.[1] This guide adopts a conservative stance to ensure the highest level of safety.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A thorough risk assessment is the cornerstone of laboratory safety.[2] For handling GSK2636771, a comprehensive PPE strategy is recommended to minimize exposure. This includes protection for hands, eyes, body, and respiratory system, especially when handling the compound in its powdered form.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Wear two pairs of chemotherapy-grade nitrile gloves. Gloves should be changed immediately if they become contaminated. Disposable gloves should not be reused.[3] |
| Eye Protection | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes are essential to protect against splashes.[2][3] |
| Body Protection | Laboratory Coat | A long-sleeved laboratory coat, preferably made of a material resistant to chemical splashes, should be worn and kept buttoned.[3] |
| Respiratory Protection | N95 Respirator or equivalent | An N95 respirator or a higher level of respiratory protection is required when handling the powdered form of the compound to prevent the inhalation of aerosolized particles. Proper fit testing and training are necessary before use.[3] |
| Face Protection | Face Shield | In addition to safety goggles, a face shield is recommended when there is a heightened risk of splashes or sprays, such as during the preparation of solutions.[3] |
Operational Workflow: A Step-by-Step Protocol for Safe Handling
Disposal Plan: Managing Contaminated Waste
All materials that come into contact with GSK2636771 should be considered hazardous waste and disposed of according to institutional and local regulations.
-
Solid Waste: This includes contaminated gloves, disposable lab coats, bench paper, and any weighing papers or plasticware. These items should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of GSK2636771 and any contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Sharps: Needles, syringes, and any other contaminated sharps must be disposed of in a designated sharps container to prevent accidental punctures.
By adhering to these stringent safety protocols, researchers can confidently work with GSK2636771 while minimizing potential risks and ensuring a safe and productive laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
